molecular formula C16H20N2O B591887 (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Cat. No.: B591887
M. Wt: 256.34 g/mol
InChI Key: AJVYDBCIZBRGAK-OAHLLOKOSA-N
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Description

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a useful research compound. Its molecular formula is C16H20N2O and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVYDBCIZBRGAK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@](CCO2)(CC#N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS 1401031-38-6)

Author: BenchChem Technical Support Team. Date: December 2025

A Core Intermediate in the Synthesis of the Biased Opioid Agonist Oliceridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, with CAS number 1401031-38-6, is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key building block in the synthesis of Oliceridine (TRV130), a novel, potent, and intravenously administered µ-opioid receptor agonist. Oliceridine is distinguished by its mechanism of "biased agonism," offering a promising therapeutic profile for the management of moderate to severe acute pain with a potentially improved side-effect profile compared to conventional opioids. This technical guide provides an in-depth overview of the synthesis, properties, and critical application of this intermediate in the production of Oliceridine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1401031-38-6
Molecular Formula C₁₆H₂₀N₂O
Molecular Weight 256.34 g/mol
Appearance Off-white to light yellow solid
Purity ≥98% (typical)
Solubility Soluble in methanol, ethanol, and other common organic solvents.

Synthesis and Experimental Protocols

The synthesis of Oliceridine involves a multi-step sequence, with the formation and subsequent modification of the spirocyclic core being a critical phase. This compound is a pivotal intermediate in this pathway.

Synthesis of this compound

G Oliceridine Oliceridine Intermediate_Amine (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine Oliceridine->Intermediate_Amine Reductive Amination Target_Intermediate This compound CAS: 1401031-38-6 Intermediate_Amine->Target_Intermediate Nitrile Reduction Spirocyclic_Ketone 6-Oxaspiro[4.5]decan-9-one Target_Intermediate->Spirocyclic_Ketone Addition of Pyridyl & Acetonitrile Moieties Starting_Materials Cyclohexanone & Tetrahydropyran derivative Spirocyclic_Ketone->Starting_Materials

Caption: Retrosynthetic analysis of Oliceridine highlighting the key intermediate.

Experimental Protocol: Reduction of this compound to the Corresponding Amine

A crucial step in the synthesis of Oliceridine is the reduction of the nitrile group of the target intermediate to a primary amine. The following protocol is based on established synthetic routes for Oliceridine.

Reaction Scheme:

This compound → (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine

Materials and Reagents:

  • This compound

  • Raney Nickel (slurry in water)

  • Ammonia (7N solution in methanol)

  • Ethanol

  • Hydrogen gas

  • Autoclave vessel

Procedure:

  • Charge an autoclave vessel with this compound and a 7N solution of ammonia in methanol.

  • Stir the resulting solution at ambient temperature for 15 minutes.

  • Carefully add a slurry of Raney Nickel in water to the reaction mixture.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (pressure may vary depending on the scale and specific optimization) and stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine.

  • The crude product can be purified by appropriate methods, such as column chromatography, if necessary.

Quantitative Data:

Table 2: Representative Data for the Reduction of this compound

ParameterValue
Starting Material This compound
Reducing Agent Raney Nickel / H₂
Solvent Methanolic Ammonia, Ethanol
Reaction Time 12 hours
Temperature Room Temperature
Typical Yield ~94%

Role in Oliceridine and Mechanism of Action

The amine product derived from this compound undergoes a subsequent reductive amination with 3-methoxythiophene-2-carbaldehyde to yield Oliceridine.

Oliceridine's therapeutic potential stems from its "biased agonism" at the µ-opioid receptor, a G-protein coupled receptor (GPCR).

G cluster_0 Conventional Opioid Agonism (e.g., Morphine) cluster_1 Biased Opioid Agonism (Oliceridine) Morphine Morphine mu_Opioid_Receptor_M µ-Opioid Receptor Morphine->mu_Opioid_Receptor_M G_Protein_M G-Protein Activation mu_Opioid_Receptor_M->G_Protein_M Beta_Arrestin_M β-Arrestin Recruitment mu_Opioid_Receptor_M->Beta_Arrestin_M Analgesia_M Analgesia G_Protein_M->Analgesia_M Adverse_Effects_M Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin_M->Adverse_Effects_M Oliceridine Oliceridine mu_Opioid_Receptor_O µ-Opioid Receptor Oliceridine->mu_Opioid_Receptor_O G_Protein_O Strong G-Protein Activation mu_Opioid_Receptor_O->G_Protein_O Beta_Arrestin_O Reduced β-Arrestin Recruitment mu_Opioid_Receptor_O->Beta_Arrestin_O Analgesia_O Analgesia G_Protein_O->Analgesia_O Reduced_Adverse_Effects_O Reduced Adverse Effects Beta_Arrestin_O->Reduced_Adverse_Effects_O

Caption: Signaling pathways of conventional vs. biased opioid agonists.

Traditional opioids like morphine activate the µ-opioid receptor, leading to the stimulation of two primary downstream signaling pathways:

  • G-protein signaling pathway: This pathway is primarily responsible for the desired analgesic effects.

  • β-arrestin recruitment pathway: This pathway is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.

Oliceridine is termed a "biased agonist" because it preferentially activates the G-protein signaling pathway while only weakly engaging the β-arrestin pathway. This biased signaling is hypothesized to provide effective analgesia with a reduced incidence of severe opioid-related adverse events.

Conclusion

This compound is a non-trivial chiral intermediate that is indispensable for the synthesis of the innovative analgesic, Oliceridine. Its stereochemistry and functional groups are precisely tailored for the efficient construction of the final active pharmaceutical ingredient. Understanding the synthesis and properties of this intermediate is crucial for researchers and professionals involved in the development and manufacturing of next-generation opioid therapeutics. The continued investigation into biased agonists like Oliceridine holds significant promise for improving the safety and efficacy of pain management.

An In-depth Technical Guide to (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile: A Key Intermediate in Modern Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a crucial chemical intermediate in the synthesis of next-generation pain therapeutics. Its unique spirocyclic structure, incorporating a pyridine moiety, is a key building block for compounds targeting the central nervous system. This technical guide provides a comprehensive overview of its physicochemical properties, its role in the synthesis of the novel analgesic Oliceridine, and the broader context of spirocyclic compounds in opioid receptor modulation. While detailed experimental protocols for this specific intermediate are not widely published, this paper collates available data and presents a logical workflow for its utilization in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry and pharmaceutical development. The available data, including experimentally determined and predicted values, are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₀N₂O[1][2]
Molecular Weight 256.34 g/mol [1][2]
CAS Number 1401031-38-6[1]
Appearance Solid (predicted)[3]
Melting Point 110 - 112 °CNot explicitly cited
Boiling Point 445.3 ± 25.0 °C (predicted)Not explicitly cited
Solubility Soluble in organic solvents (predicted)[3]
logP 2.81 (predicted)[3]
pKa Not available

Note: While some properties are experimentally determined, others, such as the boiling point and logP, are based on computational predictions.[3] Experimental validation of these predicted values is recommended for precise applications.

Role in the Synthesis of Oliceridine (TRV-130)

The primary significance of this compound lies in its role as a key precursor in the synthesis of Oliceridine (brand name Olinvyk).[4] Oliceridine is a novel, potent, and intravenously administered analgesic that acts as a biased agonist of the μ-opioid receptor.[4] Its mechanism of action is designed to provide effective pain relief with a potentially improved side-effect profile compared to conventional opioids, particularly concerning respiratory depression and gastrointestinal issues.[4]

The synthesis of Oliceridine from this spirocyclic acetonitrile intermediate involves the reduction of the nitrile group to a primary amine, followed by N-alkylation with a (3-methoxythiophen-2-yl)methyl moiety.[4] This transformation highlights the importance of the cyano group as a versatile functional handle for elaboration into the final active pharmaceutical ingredient (API).

Synthesis_Pathway Intermediate This compound Amine Primary Amine Intermediate Intermediate->Amine Nitrile Reduction Oliceridine Oliceridine (TRV-130) Amine->Oliceridine N-Alkylation

Caption: Synthetic pathway from the title compound to Oliceridine.

Synthetic Considerations and Experimental Workflows

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, a general approach can be inferred from patents related to the preparation of similar 9-(pyridin-2-yl)-6-oxaspiro[4.5]decane derivatives.[5] A plausible synthetic workflow would involve the key steps of spirocycle formation, introduction of the pyridine moiety, and subsequent installation of the acetonitrile group.

The purification of this intermediate would likely involve standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to achieve the desired purity for subsequent synthetic steps.

Characterization would rely on a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Spirocyclization Spirocycle Formation Pyridylation Introduction of Pyridine Spirocyclization->Pyridylation Cyanomethylation Acetonitrile Installation Pyridylation->Cyanomethylation Chromatography Column Chromatography Cyanomethylation->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization NMR NMR Spectroscopy Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS HPLC HPLC Recrystallization->HPLC

Caption: A logical experimental workflow for the synthesis and characterization.

Biological Context: Spirocyclic Scaffolds and Opioid Receptors

The spirocyclic core of this compound is a privileged scaffold in medicinal chemistry, known for introducing conformational rigidity and three-dimensionality into molecules. These structural features can lead to enhanced binding affinity and selectivity for biological targets.

In the context of opioid receptor ligands, the introduction of a spirocyclic moiety has been a successful strategy in the development of potent and selective agonists and antagonists.[6][7] The rigid framework helps to orient key pharmacophoric elements, such as the pyridine nitrogen in this case, in a precise spatial arrangement for optimal interaction with the receptor binding pocket. The development of Oliceridine as a biased agonist underscores the potential of such structurally complex molecules to modulate receptor signaling in novel ways, offering therapeutic advantages over traditional, more flexible opioid structures.[4]

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry, primarily due to its integral role in the synthesis of the innovative analgesic, Oliceridine. Its well-defined physicochemical properties and the strategic importance of its spirocyclic scaffold make it a subject of significant interest for researchers in medicinal chemistry and drug development. Further disclosure of detailed synthetic and analytical protocols would undoubtedly facilitate broader research and innovation in the field of opioid receptor modulation and the development of safer and more effective pain therapies.

References

Spectroscopic Profile of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support research and development activities. Additionally, detailed, standardized experimental protocols for acquiring such data are provided to guide analytical characterization.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and provide expected values for key spectral features.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.60 - 8.55m1HPyridinyl-H6
7.70 - 7.60m1HPyridinyl-H4
7.30 - 7.20m1HPyridinyl-H5
7.15 - 7.05m1HPyridinyl-H3
3.80 - 3.60m2HO-CH₂
2.90s2HCH₂-CN
2.20 - 1.40m12HSpiro-decan
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
160.0Pyridinyl-C2
149.0Pyridinyl-C6
136.5Pyridinyl-C4
122.5Pyridinyl-C5
121.0Pyridinyl-C3
118.0CN
80.0Spiro-C (quaternary)
65.0O-CH₂
40.0 - 20.0Spiro-decan carbons
30.0CH₂-CN
Table 3: Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignment
2930StrongC-H stretch (aliphatic)
2860StrongC-H stretch (aliphatic)
2250MediumC≡N stretch (nitrile)
1590MediumC=N, C=C stretch (pyridinyl)
1470MediumC-H bend (aliphatic)
1100StrongC-O stretch (ether)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
25640[M]⁺ (Molecular Ion)
216100[M - CH₂CN]⁺
18430[M - C₄H₈O]⁺
13360[C₈H₇N₂]⁺
10650[C₆H₄N₂]⁺
7870[C₅H₄N]⁺

Experimental Protocols

The following are detailed, generic protocols for the acquisition of NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

    • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the frequencies of key functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup and Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, a small amount of the solid sample is placed in a capillary tube and heated to volatilize it into the ion source.

    • For GC-MS, the prepared solution is injected into the GC, and the compound is separated from the solvent and any impurities before entering the mass spectrometer.

    • In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule by identifying characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization cluster_documentation Documentation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Synthesis of Spirocyclic Compounds with a Pyridine Moiety: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of spirocyclic compounds incorporating a pyridine moiety. These scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures and promising biological activities. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data to facilitate the design and execution of novel synthetic routes in drug discovery programs.

Introduction

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, offer a distinct and rigid three-dimensional architecture that is increasingly sought after in modern drug design. The incorporation of a pyridine ring into these spiro systems introduces a key pharmacophoric element, providing opportunities for hydrogen bonding, metal coordination, and π-stacking interactions with biological targets. The unique conformational constraints of spirocycles can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. This guide explores several prominent synthetic methodologies for the construction of these valuable molecular frameworks.

Key Synthetic Strategies

The synthesis of spirocyclic compounds containing a pyridine moiety can be achieved through various strategic approaches. This section highlights three prominent and effective methods: multi-component reactions (MCRs), tandem/spirocyclization reactions, and dearomative spirocyclization.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. A notable example is the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione derivatives. This reaction proceeds via a one-pot condensation of isatins, 1,3-indandione, and anilines.

One-Pot Tandem/Spirocyclization Reactions

Tandem reactions, where a sequence of intramolecular and intermolecular transformations occurs in a single pot, provide a powerful tool for the rapid construction of complex spirocyclic systems. The synthesis of spiro[pyridine-thiazolidine] ring skeletons exemplifies this strategy, involving a one-pot, three-component reaction of thiazole salts, aldehydes, and enaminones. A variation of this approach utilizes microwave assistance for the synthesis of related spiro[indole-thiazolidine] derivatives, a protocol that can be adapted for pyridine-containing analogues.

Dearomative Spirocyclization via Semi-Pinacol Rearrangement

Dearomatization strategies offer a unique entry into spirocyclic systems by transforming a planar aromatic starting material into a three-dimensional spirocycle. An elegant example is the synthesis of spirocyclic dihydropyridines through an electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methodologies discussed.

General Procedure for the Synthesis of Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione Derivatives

This protocol is adapted from a method utilizing a zinc terephthalate metal-organic framework (Zn(BDC) MOF) as a catalyst under solvent-free conditions.[1][2]

Reaction Scheme:

  • Isatin (1.0 mmol)

  • 1,3-indandione (2.0 mmol)

  • Aniline (1.0 mmol)

  • Zn(BDC) MOF (0.005 g)

Procedure:

  • A mixture of isatin, 1,3-indandione, aniline, and the Zn(BDC) MOF catalyst is combined in a reaction vessel.

  • The mixture is stirred under solvent-free conditions at 80°C for the appropriate time, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is dissolved in dichloromethane (CH₂Cl₂).

  • The insoluble catalyst is removed by simple filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is then purified by recrystallization or column chromatography.

General Procedure for the Microwave-Assisted One-Pot Synthesis of Spiro[indole-thiazolidine] Derivatives (Adaptable for Pyridine Analogues)

This protocol describes a microwave-assisted, three-component, one-pot cyclocondensation for the synthesis of spiro[indole-thiazolidine] derivatives, which can be conceptually adapted for pyridine-containing starting materials.

Reaction Scheme:

  • Isoniazid (or corresponding pyridine carbohydrazide) (0.01 mol)

  • Isatin (or corresponding pyridine-based ketone) (0.01 mol)

  • Mercaptoacetic acid (0.01 mol)

  • Anhydrous ZnCl₂ (catalytic amount)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: Imine Formation: A mixture of equimolar quantities of isoniazid and isatin in ethanol with a catalytic amount of glacial acetic acid is heated in a microwave oven for 2 minutes. After cooling, the solid intermediate is filtered, dried, and recrystallized.

  • Step 2: Cyclocondensation: To a mixture of the intermediate from Step 1 (0.01 mol) and mercaptoacetic acid (0.01 mol) in DMF, a pinch of anhydrous ZnCl₂ is added.

  • The mixture is irradiated in a microwave oven for 7 minutes.

  • After cooling to room temperature, the reaction mixture is poured into crushed ice.

  • The solid product that separates is filtered, washed with water, and recrystallized from alcohol.

General Procedure for the Synthesis of Spirocyclic Dihydropyridines via Semi-Pinacol Rearrangement

This procedure is based on the electrophile-induced dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines.[3][4]

Reaction Scheme:

  • 4-(1′-hydroxycyclobutyl)pyridine derivative (1.0 equiv)

  • Activating agent (e.g., Boc₂O, 2.0 equiv)

  • Solvent (e.g., CH₂Cl₂)

Procedure:

  • To a solution of the 4-(1′-hydroxycyclobutyl)pyridine derivative in the appropriate solvent, the activating agent is added.

  • The reaction is stirred at a specified temperature (e.g., room temperature or elevated temperatures) and monitored by TLC or NMR.

  • Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired spirocyclic dihydropyridine.

Data Presentation

The following tables summarize quantitative data for the synthesis of various spirocyclic compounds containing a pyridine moiety, allowing for easy comparison of different synthetic methods and substrate scopes.

Table 1: Synthesis of Spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-indoline]-trione Derivatives [2]

EntryIsatin SubstituentAniline SubstituentTime (min)Yield (%)
1HH1596
25-BrH2094
35-ClH2095
45-NO₂H2590
5H4-Me2092
6H4-OMe2590
7H4-Cl2094
8H4-Br2093

Table 2: Synthesis of Spirocyclic Dihydropyridines via Semi-Pinacol Rearrangement [3]

EntryPyridine PrecursorActivating AgentProductYield (%)
14-(1-hydroxycyclobutyl)pyridineBoc₂O1'-Boc-spiro[cyclopentane-1,4'-dihydropyridin]-3-one96
24-(1-hydroxycyclopropyl)pyridineBoc₂O1'-Boc-spiro[cyclobutane-1,4'-dihydropyridin]-3-one75
34-(1-hydroxycyclopentyl)pyridineBoc₂O1'-Boc-spiro[cyclohexane-1,4'-dihydropyridin]-3-one88
43-methyl-4-(1-hydroxycyclobutyl)pyridineBoc₂O1'-Boc-3'-methyl-spiro[cyclopentane-1,4'-dihydropyridin]-3-one85
52-chloro-4-(1-hydroxycyclobutyl)pyridineCbz-Cl1'-Cbz-2'-chloro-spiro[cyclopentane-1,4'-dihydropyridin]-3-one78

Table 3: Biological Activity of Selected Spiro-Pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Target(s)Reference
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast Cancer)2.31EGFR[5]
Spiro-pyrrolopyridazine (SPP10)H69AR (Lung Cancer)3.16EGFR[5]
Spiro-pyrrolopyridazine (SPP10)PC-3 (Prostate Cancer)4.2EGFR[5]
Spiro-pyridine derivative 5HepG-2 (Liver Cancer)10.58EGFR, VEGFR-2[6]
Spiro-pyridine derivative 7Caco-2 (Colon Cancer)7.83EGFR, VEGFR-2[6]
Spiro-pyridine derivative 8HepG-2 (Liver Cancer)8.42EGFR, VEGFR-2[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by these compounds and a general experimental workflow for their synthesis.

Signaling Pathways

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K PLCg PLCg VEGFR2->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Raf SpiroPyridine Spiro-Pyridine Compound SpiroPyridine->EGFR SpiroPyridine->VEGFR2

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome SpiroPyridine Spiro-Pyridine Compound Bcl2 Bcl-2 (Anti-apoptotic) SpiroPyridine->Bcl2 Bax Bax (Pro-apoptotic) SpiroPyridine->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Reactants (e.g., Isatin, 1,3-dicarbonyl, Amine) Start->Reactants Reaction Perform Reaction (e.g., Reflux, Microwave, Stir at RT) Reactants->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Crude Product (Column Chromatography or Recrystallization) Concentration->Purification Analysis Characterize Pure Product (NMR, HRMS, etc.) Purification->Analysis End End Analysis->End

Conclusion

The synthesis of spirocyclic compounds containing a pyridine moiety represents a vibrant and promising area of research in medicinal chemistry. The methodologies presented in this guide, including multi-component reactions, tandem spirocyclizations, and dearomatization strategies, offer versatile and efficient pathways to these complex and biologically relevant scaffolds. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals, enabling the rational design and synthesis of novel spiro-pyridine derivatives with therapeutic potential. The continued exploration of new synthetic routes and the biological evaluation of these unique compounds are poised to make significant contributions to the discovery of next-generation therapeutics.

References

The Spiro[4.5]decane Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane ring system, a unique three-dimensional scaffold, has emerged as a privileged motif in medicinal chemistry, conferring favorable pharmacological and pharmacokinetic properties to a diverse range of biologically active molecules. This guide provides a comprehensive overview of the biological activities of spiro[4.5]decane derivatives, presenting key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways they modulate.

Biological Activities and Quantitative Data

Spiro[4.5]decane derivatives have demonstrated a remarkable breadth of biological activities, targeting a variety of enzymes and receptors implicated in numerous disease states. The inherent rigidity and three-dimensionality of the spirocyclic core allow for precise spatial orientation of functional groups, leading to high-affinity and selective interactions with biological targets.

Enzyme Inhibition

Spiro[4.5]decane-containing compounds have been identified as potent inhibitors of several key enzymes. The following tables summarize the quantitative inhibitory activities of representative derivatives.

Table 1: Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes by Spiro[4.5]decanone Derivatives

CompoundTargetIC50 (µM)Reference
11tPHD23.95 ± 0.75[1]
23tPHD21.05 ± 0.04[1]
24tPHD20.219 ± 0.025[1]

tPHD2 refers to the truncated catalytic domain of PHD2.

Table 2: Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundTargetIC50 (nM)Reference
41RIPK192[2]

Table 3: Inhibition of Phospholipase D (PLD) by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

CompoundTargetIC50 (nM)Additional Information
Enantiomer APLD1>10,000Enantioselective inhibition
Enantiomer BPLD1280Enantioselective inhibition
Enantiomer APLD2250Enantioselective inhibition
Enantiomer BPLD2>10,000Enantioselective inhibition

Data derived from a study on enantioselective PLD inhibition by chiral 2,8-diazaspiro[4.5]decan-1-one derivatives.

Receptor Modulation

The spiro[4.5]decane scaffold has been successfully incorporated into ligands for a variety of G-protein coupled receptors (GPCRs) and nuclear receptors.

Table 4: Binding Affinity of Spiro[4.5]decane Derivatives for Neurokinin-1 (NK1) and Dopamine D3 Receptors

Compound ClassTargetKi (nM)Reference
Spiroether-based antagonistsNeurokinin-1 (NK1) ReceptorHigh Affinity[3]
Arylated diazaspiro alkanesDopamine D3 Receptor12 - 25.6[4]

Table 5: Binding Affinity of Spiro[4.5]decane Derivatives for 5-HT1A and Sigma-1 Receptors

CompoundTargetKi (nM)Reference
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine derivative (15)5-HT1A Receptor-pD2 = 9.58
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)Sigma-1 (σ1) Receptor5.4 ± 0.4[5]
Anticancer Activity

Several spiro[4.5]decane derivatives have exhibited potent antiproliferative activity against various cancer cell lines.

Table 6: Anticancer Activity of Spiro[4.5]decane Derivatives

Compound ClassCell LineIC50Reference
Spiro-pyrrolopyridazine derivativesVarious cancer cell linesVaries[6]
Spirocyclic derivativesLNCaP (prostate cancer)Enhanced vs. enzalutamide[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of spiro[4.5]decane derivatives.

Prolyl Hydroxylase Domain 2 (PHD2) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide substrate by the catalytic domain of PHD2.

Materials:

  • Recombinant human tPHD2 (catalytic domain, e.g., residues 181-426).

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).

  • 2-oxoglutarate (2-OG).

  • Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O).

  • Ascorbic acid.

  • Assay buffer: e.g., 50 mM HEPES, pH 7.5.

  • Test compounds (spiro[4.5]decanone derivatives) dissolved in DMSO.

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS).

Procedure:

  • Prepare a reaction mixture containing tPHD2, the HIF-1α peptide substrate, Fe(II), and ascorbic acid in the assay buffer.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding 2-oxoglutarate.

  • Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.

  • Quench the reaction by adding an equal volume of a quenching solution (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Analyze the reaction mixture by mass spectrometry to quantify the formation of the hydroxylated peptide product.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.[1][4]

Receptor-Interacting Protein Kinase 1 (RIPK1) Kinase Assay

This biochemical assay determines the ability of a compound to directly inhibit the enzymatic activity of RIPK1.

Materials:

  • Recombinant human RIPK1 (e.g., GST-tagged).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate (e.g., Myelin Basic Protein, MBP).

  • ATP.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

Procedure:

  • Prepare a reaction mixture containing the RIPK1 enzyme in the kinase assay buffer.

  • Add serial dilutions of the test compounds or DMSO (vehicle control) to the reaction wells and incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the MBP substrate.

  • Incubate for 45-60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which generates a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, to the RIPK1 kinase activity.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

5-HT1A Receptor Competitive Binding Assay

This assay measures the affinity of a test compound for the 5-HT1A receptor by its ability to displace a radiolabeled ligand.

Materials:

  • Receptor source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).

  • Radioligand: e.g., [³H]8-OH-DPAT (agonist).

  • Test compounds dissolved in a suitable solvent.

  • Non-specific binding control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations for each test compound.

  • To the total binding wells, add the assay buffer, a fixed concentration of the radioligand, and the membrane preparation.

  • To the non-specific binding wells, add the assay buffer, the radioligand, the membrane preparation, and the non-specific binding control.

  • To the test compound wells, add serial dilutions of the compound, the radioligand, and the membrane preparation.

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.[2][9]

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the rat ventral prostate androgen receptor.

Materials:

  • Rat ventral prostate cytosol as the source of the androgen receptor.

  • Radioligand: [³H]-R1881 (a synthetic androgen).

  • Test compounds dissolved in ethanol.

  • TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol).

  • Hydroxyapatite (HAP) slurry.

  • Scintillation cocktail.

  • Refrigerated centrifuge and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled R1881 (for the standard curve) in ethanol.

  • Aliquot the diluted compounds into tubes and evaporate the solvent.

  • Add the prostate cytosol preparation to each tube on ice.

  • Add the [³H]-R1881 to each tube.

  • Incubate the tubes overnight at 4°C with gentle mixing.

  • To separate bound from free radioligand, add a cold HAP slurry to each tube and incubate on ice.

  • Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complex.

  • Wash the HAP pellet multiple times with wash buffer.

  • After the final wash, resuspend the pellet in ethanol and transfer to a scintillation vial.

  • Add scintillation cocktail and measure radioactivity.

  • Generate a standard curve with the unlabeled R1881 and determine the IC50 values for the test compounds.[1][10]

Signaling Pathways and Visualizations

Spiro[4.5]decane derivatives exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected by these compounds.

HIF Prolyl Hydroxylation Pathway and its Inhibition

Spiro[4.5]decanone derivatives can inhibit PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor-α (HIF-α) and the subsequent transcription of hypoxia-responsive genes.

HIF_Pathway cluster_normoxia Normoxia (Oxygen Present) cluster_hypoxia Hypoxia (Oxygen Low) or PHD Inhibition HIFa HIF-α PHD PHD Enzyme HIFa->PHD Hydroxylation VHL VHL Complex HIFa->VHL Ubiquitination PHD->HIFa Needs O2, Fe(II), 2-OG Proteasome Proteasome VHL->Proteasome Degradation HIFa_stable HIF-α (stabilized) Nucleus Nucleus HIFa_stable->Nucleus HIFb HIF-β HIFb->Nucleus HIF_complex HIF-α/β Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Spiro Spiro[4.5]decanone Inhibitor Spiro->PHD Inhibits

Caption: Inhibition of PHD by spiro[4.5]decanones prevents HIF-α degradation.

Necroptosis Signaling Pathway and its Inhibition

Certain 2,8-diazaspiro[4.5]decan-1-one derivatives can inhibit RIPK1, a key kinase in the necroptosis pathway, a form of programmed necrosis.

Necroptosis_Pathway cluster_necrosome Necrosome Formation TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 Recruits & Activates TNFa TNF-α TNFa->TNFR Binds RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates RIPK3->RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylates Necrosome Necrosome (RIPK1-RIPK3 complex) MLKL_oligo MLKL Oligomer MLKL->MLKL_oligo Oligomerizes & Translocates Membrane Plasma Membrane Disruption MLKL_oligo->Membrane Spiro Spiro[4.5]decane Inhibitor Spiro->RIPK1 Inhibits

Caption: Spiro[4.5]decane derivatives can inhibit RIPK1, blocking necroptosis.

5-HT1A Receptor Signaling Pathway

Spiro[4.5]decane derivatives acting as 5-HT1A receptor agonists modulate downstream signaling cascades, which can be beneficial for pain control.

GHT1A_Signaling Spiro_Agonist Spiro[4.5]decane Agonist GHT1A_Receptor 5-HT1A Receptor Spiro_Agonist->GHT1A_Receptor Activates G_Protein Gi/o Protein GHT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits GIRK GIRK Channel G_Protein->GIRK Activates (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Less Activation Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization K+ Efflux AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP HSP AR_HSP->AR HSP Dissociation Spiro_Antagonist Spirocyclic Antagonist Spiro_Antagonist->AR_HSP Prevents Androgen Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

References

The Therapeutic Potential of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile Derivatives: A Technical Guide to Oliceridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic applications of derivatives of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. The primary focus of this document is Oliceridine (formerly TRV130), a novel, FDA-approved intravenous analgesic that represents a significant advancement in pain management. Oliceridine is a direct derivative of the aforementioned spirocyclic acetonitrile, highlighting the therapeutic potential of this chemical scaffold. This guide will cover the synthesis, mechanism of action, preclinical and clinical data, and experimental protocols related to Oliceridine.

Introduction: From a Spirocyclic Intermediate to a Novel Analgesic

This compound serves as a key intermediate in the synthesis of Oliceridine, a potent and selective agonist of the μ-opioid receptor (MOR).[1][2] Oliceridine, sold under the brand name Olinvyk, is indicated for the management of moderate to severe acute pain in adults in a hospital or other controlled clinical setting.[2][3] What distinguishes Oliceridine from traditional opioids like morphine is its unique mechanism of action as a "biased agonist."[4][5] It preferentially activates the G-protein signaling pathway, which is responsible for analgesia, while demonstrating significantly less recruitment of the β-arrestin pathway, which is associated with many of the adverse effects of conventional opioids, such as respiratory depression and constipation.[1][4][5]

Synthesis of Oliceridine

The synthesis of Oliceridine from this compound involves a two-step process: reduction of the nitrile group to a primary amine, followed by reductive amination with 3-methoxythiophene-2-carbaldehyde.

Experimental Protocol: Synthesis of 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine

The reduction of the nitrile can be achieved using lithium aluminum hydride (LAH) or through catalytic hydrogenation.[6]

Method 1: Lithium Aluminum Hydride (LAH) Reduction [6]

  • A solution of 2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile (10 mmol) in anhydrous diethyl ether (100 ml) is cooled to 0°C under a nitrogen atmosphere.

  • Lithium aluminum hydride (1M in Et2O, 20 ml, 20 mmol) is added dropwise to the cooled solution.

  • The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by LCMS.

  • After completion (typically 2 hours), the reaction is cooled to 0°C and quenched sequentially with water (1.12 ml), 10% NaOH solution (2.24 ml), and water (3.36 ml).

  • The resulting solid is filtered, and the filter cake is washed with diethyl ether.

  • The combined organic phases are dried and concentrated to yield the primary amine product.

Method 2: Catalytic Hydrogenation [6]

  • An autoclave vessel is charged with 2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile and a 7N solution of ammonia in methanol.

  • The solution is stirred at ambient temperature for 15 minutes and then treated with a slurry of Raney 2800 Nickel in water.

  • The vessel is purged with nitrogen three times by pressurizing to 30 psi and venting.

  • The vessel is then pressurized to 30 psi with hydrogen and agitated.

  • Upon reaction completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired amine.

Synthesis of Oliceridine via Reductive Amination

The final step in the synthesis of Oliceridine involves the reductive amination of the primary amine with 3-methoxythiophene-2-carbaldehyde.

G acetonitrile This compound amine 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine acetonitrile->amine Reduction (e.g., LAH or Raney Ni/H2) oliceridine Oliceridine amine->oliceridine Reductive Amination with 3-methoxythiophene-2-carbaldehyde

Figure 1: Synthetic Pathway to Oliceridine.

Mechanism of Action: Biased Agonism at the μ-Opioid Receptor

Oliceridine is a biased agonist of the μ-opioid receptor.[4][5] Traditional opioids like morphine activate both the G-protein pathway, leading to analgesia, and the β-arrestin pathway, which is linked to adverse effects such as respiratory depression and constipation.[1] Oliceridine preferentially activates the G-protein pathway while minimally engaging the β-arrestin pathway.[1][5] This biased signaling is thought to be responsible for its improved safety and tolerability profile compared to conventional opioids.[7]

G cluster_0 Cell Membrane MOR μ-Opioid Receptor (MOR) G_Protein G-Protein Activation MOR->G_Protein Strongly Activated by Oliceridine & Morphine Beta_Arrestin β-Arrestin Recruitment MOR->Beta_Arrestin Weakly Activated by Oliceridine Strongly Activated by Morphine Oliceridine Oliceridine Oliceridine->MOR Morphine Morphine Morphine->MOR Analgesia Analgesia G_Protein->Analgesia Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects

Figure 2: Oliceridine's Biased Agonism Signaling Pathway.

Quantitative Preclinical and Clinical Data

Oliceridine has undergone extensive preclinical and clinical evaluation. The following tables summarize key quantitative data from these studies.

Preclinical Data
ParameterOliceridineMorphineReference
μ-Opioid Receptor Binding Affinity (Ki, nM) Low nanomolarLow nanomolar[8]
cAMP Accumulation (pEC50) 8.2Similar to Oliceridine[8]
β-arrestin Recruitment Low efficacyHigh efficacy[8]
Analgesic Potency (in vivo) ~10-fold higher than morphine-[8]
Clinical Trial Data: APOLLO-1 (Bunionectomy) & APOLLO-2 (Abdominoplasty)
ParameterOliceridine (0.35 mg demand dose)Oliceridine (0.5 mg demand dose)Morphine (1 mg demand dose)PlaceboReference
Responder Rate (APOLLO-1) -Non-inferior to morphine--[9]
Responder Rate (APOLLO-2) 76.3%70.0%78.3%45.7%[10]
Respiratory Safety Burden (RSB) vs. Placebo (APOLLO-2) Not significantNot significantSignificant (p < 0.05)-[10]
Incidence of Nausea/Vomiting vs. Morphine Numerically lowerNumerically lower--[10][11]

Key Experimental Protocols

The evaluation of Oliceridine's efficacy and safety profile involved a range of preclinical and clinical experimental protocols.

Preclinical In Vivo Assays

Hot Plate Test for Analgesia [12]

This assay measures the thermal nociceptive threshold in rodents to assess the efficacy of analgesic drugs.

  • Animal Model: Male CD-1 mice are typically used.

  • Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52 ± 0.2°C).

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse.

    • Oliceridine, a comparator (e.g., fentanyl), or vehicle is administered (e.g., subcutaneously).

    • At predetermined time points post-administration, mice are placed back on the hot plate, and the latency to the nociceptive response is recorded.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Data Analysis: The increase in latency to the nociceptive response compared to baseline is calculated as the measure of analgesia.

G start Start baseline Record Baseline Nociceptive Latency start->baseline administer Administer Drug (Oliceridine, Morphine, or Vehicle) baseline->administer test Place Mouse on Hot Plate at Timed Intervals administer->test record Record Latency to Nociceptive Response test->record record->test Repeat at different time points end End record->end

References

The Ascending Trajectory of Oxaspiro Compounds: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of oxaspiro compounds, characterized by a spirocyclic junction involving at least one oxygen-containing ring, has positioned them as a burgeoning class of molecules in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity offer unique opportunities for designing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and synthesis of novel oxaspiro compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Synthetic Strategies for Oxaspiro Scaffolds

The construction of the oxaspiro core can be achieved through a variety of synthetic methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. Key strategies include iodocyclization, oxidative spiroannulation, and multicomponent reactions.

A general approach to a new generation of oxaspirocycles has been developed with iodocyclization as the key synthetic step, allowing for the preparation of over 150 such compounds.[1] Another efficient method involves the oxidative spiroannulation of trisubstituted phenols, yielding oxaspiro[4.5]deca-6,9-diene-2,8-diones.[2] Furthermore, multicomponent domino reactions provide a powerful tool for the rapid assembly of complex spiro compounds under green chemistry conditions.

Synthesis MethodReactantsProductYield (%)Reference
IodocyclizationAlkenyl alcoholsOxaspirocycles45-96[1]
Oxidative Spiroannulation2,4,5-trisubstituted phenol7,10-Dimethoxy-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione36[2]
Phase-Transfer CatalysisPhenyl vinyl ketone, nitroalcoholChiral Oxaspirolactonesup to 65[3]
Electrochemical SynthesisN-acyl-p-anisidines, diphenylphosphine oxidePhosphorylated azaspiro[4.5]di/trienonesup to 80
Gold(I)-Catalyzed Cyclization2-alkynylbenzoic acids, terminal alkynes3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones96-100
Visible-Light PhotocatalysisSilylated hydroxyalkyl furansOxaspirolactonesQuantitative[4]

Biological Activities of Novel Oxaspiro Compounds

Oxaspiro derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development programs. Their therapeutic potential spans from anticancer and antimicrobial to antioxidant applications.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of oxaspiro compounds. For instance, a series of oxa/azaspiro[3][5]trienone derivatives exhibited significant anticancer potential against various human cancer cell lines, with some compounds showing GI50 values in the low micromolar range.[1] Spirooxindole derivatives have also emerged as promising anticancer agents, with some acting as dual inhibitors of MDM2 and histone deacetylase (HDAC), particularly HDAC2.[6]

Compound ClassCell LineActivity (IC50/GI50 µM)Reference
Oxa/azaspiro[3][5]trienonesMCF-7 (Breast)< 2[1]
Oxa/azaspiro[3][5]trienonesDU-145 (Prostate)2.5 - 15.2[1]
Oxa/azaspiro[4.5]trienonesA549 (Lung)3.1 - 20.4[1]
Oxa/azaspiro[4.5]trienonesHepG2 (Liver)2.8 - 18.7[1]
Spirooxindole Derivative (11b)MCF-7 (Breast)1.37[6]
Spirooxindole Derivative (11b)HCT116 (Colon)2.54[6]
Spirooxindole Derivative (11b)A549 (Lung)3.81[6]
Antimicrobial Activity

The antimicrobial potential of oxaspiro compounds has also been investigated. Certain spiro-4H-pyran derivatives have shown good antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[7] The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-4H-pyran (compound 5d)Staphylococcus aureus (clinical isolate)32[7]
Spiro-4H-pyran (compound 5d)Streptococcus pyogenes (clinical isolate)64[7]
2-Indolinone derived oximes (28, 29)Various bacteria and fungiSignificant activity[8]
CystobactamidsPseudomonas aeruginosaMIC50: 2-4, MIC90: 8[9]
ChelocardinsEnterobacterales0.25 - 16[9]
Antioxidant Activity

Several classes of spiro compounds have demonstrated notable antioxidant properties. The antioxidant capacity is often evaluated by measuring the scavenging of free radicals, with IC50 values indicating the concentration required for 50% inhibition. Spiro-pyrrolidine derivatives have shown potent antioxidant activity in various assays.[10]

Compound ClassAssayActivity (IC50 µM)Reference
Spiro-pyrrolidine (C18-C21)DPPH14.66 - 15.14[10]
Spiro-pyrrolidine (C18-C21)LPO13.75 - 16.74[10]
Spiroquinoline (G7)DPPH20.65[10]
Chalcone derivative (1)DPPH35.9 µg/ml[11]
Pyrazole derivative (2)DPPH47.1 µg/ml[11]
Pyrazole derivative (3)DPPH60.7 µg/ml[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of synthetic strategies. Below are protocols for key experiments in the synthesis of oxaspiro compounds.

Protocol 1: General Procedure for Iodocyclization

This protocol is adapted from a general method for the synthesis of oxaspirocycles.[1]

Materials:

  • Alkenyl alcohol (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Iodine (I₂) (1.5 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the alkenyl alcohol in acetonitrile, add sodium bicarbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine in acetonitrile dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxaspirocycle.

Protocol 2: Synthesis of Oxaspiro[4.5]trienones via Oxidative Spiroannulation

This protocol describes the synthesis of an oxaspiro[4.5]trienone derivative.[2]

Materials:

  • 2,4,5-trisubstituted phenol (1.0 equiv)

  • Phenyliodine(III) diacetate (PIDA) (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • Dissolve the 2,4,5-trisubstituted phenol in 2,2,2-trifluoroethanol.

  • Add phenyliodine(III) diacetate to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the oxaspiro[4.5]trienone.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which oxaspiro compounds exert their biological effects is paramount for rational drug design and optimization. Key signaling pathways implicated in the action of these compounds include the mitochondrial apoptosis pathway and the inhibition of histone deacetylases.

Mitochondrial Apoptosis Pathway

Several oxaspiro compounds have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[12] This process is often initiated by cellular stress and is tightly regulated by the Bcl-2 family of proteins.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_mitochondrion Mitochondrion cluster_execution Execution Oxaspiro Compound Oxaspiro Compound p53 p53 Oxaspiro Compound->p53 activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2->Bax inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by oxaspiro compounds.

Oxaspiro compounds can activate the tumor suppressor protein p53.[12] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[12][13][14] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[15][16][17]

HDAC2 Inhibition Pathway

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.[6] Certain spirooxindole-based compounds have been identified as inhibitors of HDACs, particularly HDAC2.[6]

HDAC2_Inhibition_Pathway cluster_inhibition Inhibition cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression cluster_cellular_outcome Cellular Outcome Spirooxindole Spirooxindole HDAC2 HDAC2 Spirooxindole->HDAC2 inhibits Histones Histones HDAC2->Histones deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones acetylation Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation TSG_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin_Relaxation->TSG_Expression enables Cell_Cycle_Arrest Cell_Cycle_Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: HDAC2 inhibition pathway by spirooxindole compounds.

By inhibiting HDAC2, these compounds prevent the deacetylation of histones, leading to a more relaxed chromatin structure.[18][19] This open chromatin state allows for the transcription of otherwise silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest and apoptosis.[19]

Experimental Workflow for Synthesis and Evaluation

A systematic workflow is essential for the efficient discovery and development of novel oxaspiro compounds. This typically involves library synthesis, biological screening, and structure-activity relationship (SAR) studies.

Experimental_Workflow Start Oxaspiro Scaffold Synthesis Library Combinatorial Library Synthesis Start->Library Purification Purification and Characterization Library->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Library Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical experimental workflow for oxaspiro drug discovery.

This workflow begins with the synthesis of a core oxaspiro scaffold, which is then elaborated into a library of diverse analogs through combinatorial chemistry. Following purification and characterization, the library is subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent SAR studies guide the iterative process of lead optimization, ultimately aiming for the identification of a preclinical drug candidate.

Conclusion

Oxaspiro compounds represent a promising and structurally diverse class of molecules with significant potential for the development of novel therapeutics. The continued exploration of innovative synthetic methodologies, coupled with comprehensive biological evaluation and a deep understanding of their molecular mechanisms of action, will undoubtedly pave the way for the discovery of next-generation drugs targeting a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

Navigating the Enantioselective Frontier: A Technical Guide to the Chiral Separation of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust methods for their separation and analysis is a critical aspect of pharmaceutical research and development. This technical guide addresses the chiral separation of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, a spirocyclic compound of interest in medicinal chemistry. While a specific, validated chiral separation method for this compound is not publicly available in the cited literature, this document provides a comprehensive framework for developing such a method. It outlines a systematic approach to chiral method development using High-Performance Liquid Chromatography (HPLC), including column selection, mobile phase screening, and method optimization. The proposed workflows and experimental templates are based on established principles of chiral chromatography.

Introduction to the Challenge

The compound 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile possesses a chiral center at the C9 position of the spirocyclic core. The (R)-enantiomer is noted as a drug intermediate, underscoring the importance of enantiomeric purity in its intended applications. The separation of its enantiomers is essential for controlling the stereochemical integrity of subsequent synthetic steps and for the stereospecific investigation of its biological activity.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the analytical and preparative separation of enantiomers.[1][2] The successful separation relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

Proposed Workflow for Chiral Method Development

In the absence of a pre-existing method, a systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is proposed for the development of a chiral HPLC method for 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation prep_racemate Prepare Racemic Standard of Target Compound prep_solvents Prepare High-Purity Solvents (Hexane, IPA, EtOH, ACN, MeOH) screen_csp Select Diverse Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) prep_racemate->screen_csp screen_np Screen in Normal Phase (NP) (Hexane/Alcohol) screen_csp->screen_np screen_rp Screen in Reversed Phase (RP) (ACN or MeOH/Water/Buffer) screen_csp->screen_rp screen_po Screen in Polar Organic (PO) (ACN or MeOH) screen_csp->screen_po opt_mobile Optimize Mobile Phase - Adjust Alcohol % in NP - Adjust Organic/Aqueous Ratio in RP screen_np->opt_mobile screen_rp->opt_mobile screen_po->opt_mobile opt_additives Introduce Additives (if needed) - Acidic (e.g., TFA) for acidic analytes - Basic (e.g., DEA) for basic analytes opt_params Fine-tune Parameters - Flow Rate - Column Temperature validate Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) opt_params->validate

Caption: General workflow for chiral HPLC method development.

Detailed Experimental Protocols (Template)

The following sections provide detailed, yet generalized, protocols that can be adapted for the chiral separation of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and represent a primary choice for initial screening due to their broad applicability.[3]

Recommended Primary Screening Columns:

  • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD)

  • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD)

  • Cellulose tris(4-methylbenzoate) coated on silica gel (e.g., Chiralcel® OJ)

  • Immobilized versions of the above for extended solvent compatibility.

Mobile Phase Screening

Screening should be conducted in Normal Phase (NP), Reversed Phase (RP), and Polar Organic (PO) modes to maximize the chances of finding a successful separation.

G cluster_modes Mobile Phase Screening Modes start Racemic Analyte in Solution np Normal Phase (NP) Hexane/IPA or EtOH start->np Inject on CSP rp Reversed Phase (RP) ACN/Water or MeOH/Water (with/without buffer) start->rp Inject on CSP po Polar Organic (PO) 100% ACN or 100% MeOH start->po Inject on CSP outcome Separation? (Resolution > 1.5) np->outcome rp->outcome po->outcome optimize Proceed to Optimization outcome->optimize Yes rescreen Try Different CSP or Screening Mode outcome->rescreen No

Caption: Mobile phase screening strategy for chiral separation.

Protocol for Mobile Phase Screening:

  • Preparation of Stock Solution: Prepare a stock solution of the racemic compound in a suitable solvent (e.g., ethanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Injection Volume: Use a standard injection volume, for example, 5 µL.

  • Flow Rate: A typical starting flow rate is 1.0 mL/min for analytical columns (e.g., 4.6 mm internal diameter).

  • Temperature: Maintain the column at a constant temperature, typically 25 °C, during the initial screening.

  • Detection: Use a UV detector at a wavelength where the analyte exhibits strong absorbance. A full UV scan of the analyte should be performed beforehand to determine the optimal wavelength.

  • Screening Conditions: Test each selected CSP with the mobile phases listed in the table below. The addition of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds (0.1% v/v) can significantly improve peak shape and resolution. Given the presence of a basic pyridine nitrogen in the target molecule, a basic additive is recommended.

Data Presentation: Hypothetical Screening and Optimization Tables

The following tables are templates for organizing experimental data during method development.

Table 1: Initial CSP and Mobile Phase Screening Results

CSP NameMobile Phase ModeMobile Phase CompositionAdditive (0.1% v/v)Retention Time (min)Resolution (Rs)
e.g., Chiralcel OD-HNPn-Hexane/IPA (90:10)DEARecord t1, t2Calculate
e.g., Chiralcel OD-HNPn-Hexane/EtOH (90:10)DEARecord t1, t2Calculate
e.g., Chiralpak AD-HNPn-Hexane/IPA (90:10)DEARecord t1, t2Calculate
e.g., Chiralpak AD-HNPn-Hexane/EtOH (90:10)DEARecord t1, t2Calculate
e.g., Chiralcel OD-RHRPACN/H₂O (50:50)TFARecord t1, t2Calculate
e.g., Chiralcel OD-RHRPMeOH/H₂O (50:50)TFARecord t1, t2Calculate

Note: t1 and t2 are the retention times of the first and second eluting enantiomers, respectively. Resolution (Rs) should be calculated. A value of Rs ≥ 1.5 indicates baseline separation.

Table 2: Method Optimization Data for a Promising Condition

(Example based on a hypothetical successful separation on Chiralcel OD-H in Normal Phase)

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (95:5)Hexane/IPA (85:15)Hexane/IPA (90:10)
Flow Rate (mL/min) 1.01.01.00.8
Temperature (°C) 25252530
Additive 0.1% DEA0.1% DEA0.1% DEA0.1% DEA
Retention Time 1 (min) RecordRecordRecordRecord
Retention Time 2 (min) RecordRecordRecordRecord
Resolution (Rs) CalculateCalculateCalculateCalculate
Analysis Time (min) RecordRecordRecordRecord

Signaling Pathways and Biological Context

A search of publicly available scientific literature and databases did not yield specific information on the signaling pathways modulated by 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. Elucidation of its biological targets and mechanism of action would require further pharmacological studies.

Conclusion

While a validated chiral separation method for 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is not documented in the current body of scientific literature, this guide provides a robust and systematic framework for its development. By employing a screening-based approach with a diverse set of chiral stationary phases and mobile phase conditions, researchers can efficiently identify and optimize a suitable HPLC method. The provided workflow, experimental templates, and diagrams serve as a comprehensive resource for scientists and drug development professionals tasked with the enantioselective analysis and purification of this and structurally related chiral compounds. The principles outlined herein are fundamental to modern pharmaceutical analysis and are critical for ensuring the stereochemical quality of new chemical entities.

References

Methodological & Application

Application Note: Purification of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a chiral spirocyclic compound incorporating a pyridine moiety, a structural motif of interest in medicinal chemistry. As with many complex organic molecules, achieving high purity is crucial for its use in subsequent synthetic steps or biological assays. This document provides a generalized protocol for the purification of this compound, primarily focusing on silica gel column chromatography, a widely used technique for the purification of moderately polar organic compounds. While specific experimental data for this exact molecule is not publicly available, the described methodology is based on standard practices for the purification of structurally similar pyridinyl-substituted spirocyclic compounds.

Data Presentation

As no specific experimental data for the purification of this compound has been reported in publicly accessible literature, the following tables represent typical data that should be collected during the purification process. Researchers should adapt these tables to record their experimental results.

Table 1: Thin-Layer Chromatography (TLC) Analysis

Solvent System (v/v)Rf of Starting MaterialRf of ProductRf of ImpuritiesObservations
Hexane:Ethyl Acetate (1:1)User DataUser DataUser Datae.g., Good separation
Dichloromethane:Methanol (95:5)User DataUser DataUser Datae.g., Tailing observed
User Defined SystemUser DataUser DataUser Data

Table 2: Column Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (e.g., 60 Å, 230-400 mesh)
Column Dimensions (ID x L)User Data (e.g., 2 cm x 30 cm)
Mobile Phase (Eluent)User Data (e.g., Gradient of Hexane:Ethyl Acetate)
Flow RateUser Data (e.g., 10 mL/min)
Loading MethodUser Data (e.g., Dry loading on Celite)
Mass of Crude ProductUser Data (g)
Mass of Purified ProductUser Data (g)
Yield (%)User Data
Purity (by HPLC/NMR)User Data (%)

Experimental Protocols

The following protocols are generalized and should be optimized based on preliminary small-scale experiments (e.g., TLC) to determine the optimal solvent system for separation.

Preparation of the Crude Sample
  • Solvent Removal: After the synthesis of this compound, the reaction mixture is typically subjected to a work-up procedure, often involving extraction. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

Purification by Column Chromatography

This is a standard method for purifying organic compounds. The choice of eluent is critical and should be determined by TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).

    • The ideal solvent system will show good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized glass chromatography column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. A layer of sand can be added to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dry Loading (Recommended for solids or oils): Dissolve the crude product in a minimal amount of a volatile solvent. Add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate), is often effective.

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, and/or NMR spectroscopy.

Visualizations

Diagram 1: General Workflow for Purification

G cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product dissolve Dissolve in Solvent crude_product->dissolve tlc TLC Analysis dissolve->tlc column_chrom Column Chromatography tlc->column_chrom fractions Collect Fractions column_chrom->fractions analyze_fractions Analyze Fractions (TLC) fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: A generalized workflow for the purification of the target compound.

Diagram 2: Decision Pathway for Purification Method

G start Crude Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes column Column Chromatography is_solid->column No is_pure Is it pure? try_cryst->is_pure is_pure->column No final_product Pure Product is_pure->final_product Yes column->final_product

Caption: A decision-making pathway for selecting a purification method.

Application Notes and Protocols for the Characterization of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a chiral organic compound with potential applications in pharmaceutical development as a drug intermediate.[1][2] Accurate and comprehensive characterization is crucial for its quality control, stability assessment, and to ensure its suitability for further synthetic steps. These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number 1401031-38-6[2][3][4][5]
Molecular Formula C₁₆H₂₀N₂O[5][6]
Molecular Weight 256.34 g/mol [3][5]
Purity Typically ≥97%[3]
Storage Sealed in dry, 2-8°C[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Expected ¹H and ¹³C NMR Data

While specific peak assignments require experimental data, the following table summarizes the expected chemical shift regions for the different proton and carbon environments in the molecule.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration
Pyridyl-H7.0 - 8.6m4H
-CH₂-CN~2.5 - 3.0s2H
Spirocyclic Protons1.2 - 2.5m14H
¹³C NMR Expected Chemical Shift (ppm)
Pyridyl-C120 - 160
Spiro Carbon70 - 90
-CN115 - 125
-CH₂-CN20 - 30
Spirocyclic Carbons20 - 70

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Transfer->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate Peaks (1H) Calibrate->Integrate Assign Assign Signals Integrate->Assign

Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap

    • Capillary Voltage: 3-5 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-400 °C

    • Mass Range: m/z 50-500

  • Data Analysis:

    • Identify the molecular ion peak [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

Expected Mass Spectrometry Data
Parameter Expected Value
Molecular Formula C₁₆H₂₀N₂O
Theoretical Monoisotopic Mass 256.1576 g/mol
Expected [M+H]⁺ (Monoisotopic) 257.1648 m/z

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Prep_Stock Prepare Stock Solution Dilute Dilute to Working Concentration Prep_Stock->Dilute Infuse Infuse into ESI Source Dilute->Infuse Acquire_MS Acquire Mass Spectrum Infuse->Acquire_MS Identify_Ion Identify Molecular Ion Peak Acquire_MS->Identify_Ion Confirm_Mass Confirm Accurate Mass (HRMS) Identify_Ion->Confirm_Mass

Workflow for mass spectrometry analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Experimental Protocol: Chiral HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., mobile phase).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Method Development Starting Point):

    • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD).

    • Mobile Phase: A mixture of n-hexane and a polar alcohol like isopropanol or ethanol (e.g., 90:10 v/v). For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm, determined by UV scan).

    • Injection Volume: 5-20 µL

  • Method Optimization:

    • Adjust the ratio of hexane to alcohol to optimize the resolution and retention time.

    • Screen different alcohol modifiers (isopropanol, ethanol).

    • Evaluate the effect of the amine additive concentration.

    • Temperature can also be varied to improve separation.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers. The major peak should correspond to the (R)-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep_hplc Sample & Mobile Phase Prep cluster_acq_hplc Chromatographic Separation cluster_proc_hplc Data Analysis Prep_Sample Prepare Sample Solution Inject Inject Sample Prep_Sample->Inject Prep_MP Prepare Mobile Phase Separate Separate on Chiral Column Prep_MP->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate_Peaks Integrate Peak Areas Detect->Integrate_Peaks Calc_ee Calculate Enantiomeric Excess Integrate_Peaks->Calc_ee

Workflow for chiral HPLC analysis.

References

Application Notes and Protocols for the Multi-Step Organic Synthesis and Utilization of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, a key chiral intermediate, is of significant interest in medicinal chemistry and drug development. Its unique spirocyclic scaffold containing a pyridine moiety makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Notably, it serves as a crucial precursor in the preparation of potent μ-opioid receptor agonists, which are under investigation for the management of acute pain.[1] This document provides detailed application notes and experimental protocols for the multi-step synthesis and further functionalization of this versatile compound.

Introduction

The 6-oxaspiro[4.5]decane framework is a recurring motif in a variety of natural products and pharmacologically active compounds. The incorporation of a pyridin-2-yl group at the spirocyclic center, along with a chiral acetonitrile side chain, provides a strategic handle for the elaboration into diverse chemical entities. The primary application highlighted in the literature is its use as an intermediate in the synthesis of novel analgesics.[1] The stereochemistry at the C9 position is crucial for the biological activity of the final products, underscoring the importance of stereocontrolled synthetic routes.

Multi-Step Synthesis

The synthesis of this compound can be envisioned as a multi-step process commencing with the construction of the core spirocyclic ketone, followed by the introduction of the pyridine and acetonitrile functionalities with stereochemical control. While the full experimental details for the initial steps are proprietary and outlined in patent literature (WO2012129495), a general overview of the synthetic strategy is presented below, followed by detailed protocols for the latter stages of the synthesis.

Synthetic Workflow Diagram

G A Starting Materials B Synthesis of Spirocyclic Ketone A->B C (R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol B->C D Oxidation C->D E (R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decanone D->E F Horner-Wadsworth-Emmons Reaction E->F G (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ylidene)acetonitrile F->G H Asymmetric Reduction G->H I This compound H->I

Caption: Proposed synthetic workflow for the title compound.

Synthesis of the Precursor Aldehyde

The synthesis of the key precursor, (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetaldehyde, is described in patent application WO2012129495. While the full text of this patent is not publicly available, it is understood to detail the asymmetric synthesis of the spirocyclic core.

Conversion of Aldehyde to Nitrile

A common synthetic transformation is the conversion of an aldehyde to a nitrile. This can be achieved through a two-step process involving the formation of an oxime followed by dehydration.

Experimental Protocol: One-Pot Conversion of Aldehyde to Nitrile

This protocol is a general method and may require optimization for the specific substrate.

  • Reaction Setup: To a solution of (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), add hydroxylamine hydrochloride (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding aldoxime.

  • Dehydration: A dehydrating agent, such as acetic anhydride, thionyl chloride, or a carbodiimide-based reagent, is added to the reaction mixture. The temperature is adjusted as required, typically ranging from room temperature to gentle heating (50-80 °C).

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Data Presentation: Reagents for Aldehyde to Nitrile Conversion

Reagent SystemTypical ConditionsReference
Hydroxylamine-HCl, Acetic AnhydridePyridine, refluxStandard organic chemistry textbook
Hydroxylamine-HCl, SOCl₂Pyridine, 0 °C to rtStandard organic chemistry textbook
Hydroxylamine-HCl, DCCCH₂Cl₂, rtStandard organic chemistry textbook

Application in Multi-Step Synthesis

The title compound is a valuable intermediate for the synthesis of more complex molecules, particularly those targeting the μ-opioid receptor.

Synthesis of a μ-Opioid Receptor Agonist

An example of its application is the synthesis of --INVALID-LINK--amine, a potent μ-opioid receptor agonist. The initial step in this synthesis involves the reduction of the nitrile to a primary amine.

Experimental Protocol: Reduction of Nitrile to Primary Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 eq) portion-wise.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude amine can be purified by column chromatography or used directly in the next step.

Data Presentation: Nitrile Reduction Conditions

Reducing AgentSolventTemperatureTypical Yield (%)
Lithium Aluminum HydrideTHFReflux>90
Raney Nickel / H₂EtOHRoom TemperatureVariable
Borane-THF complexTHFReflux>85

Biological Context: μ-Opioid Receptor Signaling Pathway

The end-products synthesized from this compound often target G-protein coupled receptors (GPCRs), such as the μ-opioid receptor. Understanding the signaling pathway of this receptor is crucial for drug development professionals.

μ-Opioid Receptor Signaling Pathway Diagram

G cluster_cytosol Cytosol MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_channel->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT Agonist Opioid Agonist (e.g., Morphine derivative) Agonist->MOR Binds ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_channel

Caption: Simplified μ-opioid receptor signaling pathway.

Pathway Description:

  • Agonist Binding: An opioid agonist, such as the derivatives synthesized from the title compound, binds to the extracellular domain of the μ-opioid receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of several downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Activation of K+ Channels: The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.

    • Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits voltage-gated calcium channels, reducing the influx of Ca2+ ions. This is crucial for inhibiting the release of neurotransmitters, such as substance P and glutamate, which are involved in pain transmission.

  • Analgesic Effect: The net result of these signaling events is a reduction in neuronal excitability and neurotransmitter release in pain pathways, leading to analgesia.

Conclusion

This compound is a highly valuable chiral building block in the field of medicinal chemistry. Its stereocontrolled synthesis and subsequent elaboration provide a pathway to novel and potent therapeutic agents, particularly in the area of pain management. The protocols and data presented herein offer a guide for researchers engaged in the synthesis and application of this and related spirocyclic compounds. Further research into the synthesis and applications of this versatile intermediate is warranted and holds the potential for the discovery of new and improved pharmaceuticals.

References

Scale-up Synthesis of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of the chiral pharmaceutical intermediate, (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. This versatile building block is crucial in the development of various therapeutic agents. The protocols described herein are designed to be robust and scalable, ensuring high yield and purity suitable for industrial production. This guide includes a comprehensive reaction scheme, detailed experimental procedures, tabulated data for key reaction parameters, and safety considerations.

Introduction

This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its unique spirocyclic core, combined with the pyridyl and acetonitrile functionalities, makes it a valuable scaffold in medicinal chemistry. The stereochemistry at the spirocyclic center is critical for the biological activity of the final drug products, necessitating a reliable and efficient method for the synthesis of the (R)-enantiomer on a large scale.

The synthetic route outlined in this document is based on established chemical principles and has been optimized for scale-up. The protocol focuses on readily available starting materials, manageable reaction conditions, and straightforward purification techniques to ensure cost-effectiveness and practicality for industrial applications.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence. The general approach involves the construction of the 6-oxaspiro[4.5]decane core, followed by the introduction of the pyridyl and acetonitrile moieties. The chirality is typically introduced through the use of a chiral resolving agent or an asymmetric catalytic step.

Synthesis_Workflow cluster_0 Synthesis of Racemic Intermediate cluster_1 Chiral Resolution cluster_2 Final Product A Starting Materials B Formation of 6-Oxaspiro[4.5]decan-9-one A->B Cyclization C Reaction with 2-lithiopyridine B->C Grignard-type Addition D Cyanation Reaction C->D Substitution E Racemic Acetonitrile Intermediate D->E Work-up F Racemic Mixture E->F G Diastereomeric Salt Formation (with Chiral Acid) F->G H Fractional Crystallization G->H I Isolation of (R)-enantiomer salt H->I J Liberation of (R)-enantiomer I->J K (R)-2-(9-(Pyridin-2-yl)-6- oxaspiro[4.5]decan-9-yl)acetonitrile J->K

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Racemic 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

This procedure is adapted from methodologies described for similar spirocyclic compounds and is intended for scale-up.

Step 1: Synthesis of 6-Oxaspiro[4.5]decan-9-one

  • Materials: Tetrahydropyran-4-carboxylic acid, Thionyl chloride, Cyclopentylmagnesium bromide.

  • Procedure:

    • To a stirred solution of tetrahydropyran-4-carboxylic acid in an appropriate solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

    • In a separate reaction vessel, prepare a solution of cyclopentylmagnesium bromide in a suitable ether solvent (e.g., THF, diethyl ether).

    • Add the crude acid chloride dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 6-oxaspiro[4.5]decan-9-one.

Step 2: Synthesis of 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol

  • Materials: 2-Bromopyridine, n-Butyllithium, 6-Oxaspiro[4.5]decan-9-one.

  • Procedure:

    • Dissolve 2-bromopyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen, argon).

    • Slowly add a solution of n-butyllithium in hexanes to the cooled solution, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

    • Add a solution of 6-oxaspiro[4.5]decan-9-one in anhydrous THF dropwise to the 2-lithiopyridine solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours.

    • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

Step 3: Synthesis of Racemic 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

  • Materials: 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol, Thionyl chloride, Sodium cyanide.

  • Procedure:

    • Dissolve the crude 9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol in a suitable solvent such as chloroform or dichloromethane and cool to 0 °C.

    • Add thionyl chloride dropwise to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Carefully quench the reaction with ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloro-intermediate.

    • In a separate flask, dissolve sodium cyanide in a suitable solvent like DMSO or DMF.

    • Add the crude chloro-intermediate to the cyanide solution and heat the mixture to 50-60 °C for 4-6 hours.

    • Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield racemic 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile.

Part 2: Chiral Resolution of 2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Step 4: Diastereomeric Salt Formation and Fractional Crystallization

  • Materials: Racemic 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or a similar chiral acid).

  • Procedure:

    • Dissolve the racemic acetonitrile derivative in a suitable solvent (e.g., ethanol, isopropanol).

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the resolved salt can be determined by chiral HPLC.

    • If necessary, recrystallize the salt from a suitable solvent to improve diastereomeric excess.

Step 5: Liberation of the (R)-enantiomer

  • Materials: Diastereomeric salt of the (R)-enantiomer, Base (e.g., sodium bicarbonate, sodium hydroxide).

  • Procedure:

    • Suspend the resolved diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a base to neutralize the chiral acid and liberate the free base of the (R)-enantiomer.

    • Separate the organic layer, and extract the aqueous layer with additional organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Data Presentation

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Spiroketone FormationTetrahydropyran-4-carboxylic acid, Thionyl chloride, Cyclopentylmagnesium bromideDichloromethane, THF0 to RT14-2060-75
2Grignard-type Addition2-Bromopyridine, n-Butyllithium, 6-Oxaspiro[4.5]decan-9-oneTHF-783-470-85
3Cyanation9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol, Thionyl chloride, Sodium cyanideDichloromethane, DMSORT to 605-855-70
4Chiral ResolutionRacemic acetonitrile, (R)-(-)-Mandelic acidEthanolRT to 012-2435-45 (of theoretical)
5Liberation of Free BaseDiastereomeric salt, Sodium bicarbonateEthyl acetate/WaterRT1-2>95

Safety and Handling

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.

  • Sodium cyanide is highly toxic; handle with appropriate safety precautions and have a cyanide antidote kit readily available.

  • Follow all institutional and national safety guidelines for handling hazardous chemicals.

Conclusion

The protocols detailed in this document provide a comprehensive guide for the scale-up synthesis of this compound. By following these procedures, researchers and drug development professionals can reliably produce this key pharmaceutical intermediate in high yield and purity, facilitating the advancement of new therapeutic agents. Careful attention to reaction conditions and safety protocols is essential for successful and safe execution.

References

Application Notes and Protocols for the Use of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile in the Synthesis of Novel Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile serves as a key chiral intermediate in the synthesis of a new generation of pain therapeutics. This versatile building block is particularly valuable for the development of potent analgesics with improved safety profiles compared to traditional opioids. The primary therapeutic strategies employing this intermediate focus on two main approaches: G protein-biased μ-opioid receptor (MOR) agonists and dual-acting MOR agonists and sigma-1 receptor (σ1R) antagonists.

This document provides detailed application notes and experimental protocols for the synthesis and pharmacological evaluation of pain therapeutics derived from this compound.

Therapeutic Rationale and Signaling Pathways

G Protein-Biased μ-Opioid Receptor Agonism

Traditional opioids exert their analgesic effects by activating the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). However, MOR activation also triggers the β-arrestin signaling pathway, which is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.[1][2] G protein-biased MOR agonists are designed to preferentially activate the G protein signaling cascade, which is responsible for analgesia, while minimizing β-arrestin recruitment.[1][3][4]

Oliceridine (TRV130), a clinically approved analgesic for moderate to severe acute pain, is a prime example of a G protein-biased MOR agonist synthesized from the title compound.[3][4][5][6] Its mechanism aims to provide effective pain relief with a reduced risk of opioid-related adverse events.

G_Protein_Biased_MOR_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biased_Agonist G Protein-Biased Agonist (e.g., Oliceridine) MOR μ-Opioid Receptor (MOR) Biased_Agonist->MOR Binds G_Protein G Protein (Gi/o) MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Reduced Recruitment Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (Respiratory Depression, Constipation) Beta_Arrestin->Side_Effects Mediates

Caption: Signaling pathway of a G protein-biased MOR agonist.

Dual μ-Opioid Receptor Agonism and Sigma-1 Receptor Antagonism

Another innovative approach involves the development of compounds that are both MOR agonists and σ1R antagonists.[7][8] The σ1 receptor is a unique intracellular chaperone protein that modulates various signaling pathways, including those involved in pain perception.[9] Antagonism of the σ1 receptor has been shown to potentiate opioid-induced analgesia and may mitigate some of the adverse effects of MOR activation.[7][8] WLB-73502 is a preclinical candidate that exemplifies this dual-acting mechanism.[10][11]

Dual_MOR_Agonist_Sigma1R_Antagonist cluster_extracellular Extracellular Space cluster_membrane Cell Membrane / ER cluster_intracellular Intracellular Space Dual_Ligand Dual MOR Agonist / σ1R Antagonist MOR μ-Opioid Receptor (MOR) Dual_Ligand->MOR Agonism Sigma1R Sigma-1 Receptor (σ1R) Dual_Ligand->Sigma1R Antagonism G_Protein G Protein (Gi/o) MOR->G_Protein Activation Analgesia_Sigma1R Potentiated Analgesia Sigma1R->Analgesia_Sigma1R Modulates Reduced_Side_Effects Reduced Side Effects Sigma1R->Reduced_Side_Effects Contributes to Analgesia_MOR Analgesia G_Protein->Analgesia_MOR Leads to

Caption: Signaling pathway of a dual MOR agonist and σ1R antagonist.

Data Presentation

The following tables summarize the pharmacological data for representative compounds synthesized using the spiro[4.5]decane scaffold.

Table 1: In Vitro Pharmacological Profile of Oliceridine (TRV130)

ParameterReceptorValueAssay Type
Ki Human MOR8.2 ± 1.5 nMRadioligand Binding
EC50 Human MOR92 ± 26 nMcAMP Inhibition
Emax Human MOR102 ± 3 %cAMP Inhibition
EC50 Human MOR2.4 ± 0.4 µMβ-arrestin Recruitment
Emax Human MOR24 ± 4 %β-arrestin Recruitment

Table 2: In Vitro Pharmacological Profile of WLB-73502

ParameterReceptorValueAssay Type
Ki Human MOR64 ± 12 nMRadioligand Binding
Ki Human σ1R118 ± 21 nMRadioligand Binding
EC50 Human MOR140 ± 30 nMcAMP Inhibition
Emax Human MOR60 ± 5 %cAMP Inhibition
EC50 Human MOR>10 µMβ-arrestin Recruitment

Table 3: In Vivo Analgesic Efficacy

CompoundAnimal ModelTestED50 (mg/kg)Route of Administration
Oliceridine MouseTail-flick0.25Intravenous
WLB-73502 MouseHot-plate1.0Intraperitoneal
Morphine MouseTail-flick1.0Intravenous
Morphine MouseHot-plate4.5Intraperitoneal

Experimental Protocols

Synthesis of Oliceridine (TRV130) from this compound

This protocol describes the reductive amination process to synthesize Oliceridine.

Synthesis_Workflow Start Start: This compound Reduction Step 1: Reduction of Nitrile (e.g., with LAH or Raney Nickel) Start->Reduction Intermediate Intermediate: 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine Reduction->Intermediate Reductive_Amination Step 2: Reductive Amination with 3-methoxythiophene-2-carbaldehyde Intermediate->Reductive_Amination Product Final Product: Oliceridine (TRV130) Reductive_Amination->Product Purification Step 3: Purification (e.g., Column Chromatography) Product->Purification

Caption: Workflow for the synthesis of Oliceridine.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH) or Raney Nickel

  • Anhydrous diethyl ether or methanol/ammonia

  • 3-methoxythiophene-2-carbaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

Step 1: Reduction of the Nitrile to the Primary Amine

Method A: Using Lithium Aluminum Hydride (LAH)

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool the solution to 0 °C.

  • Slowly add a solution of LAH (2.0 eq) in diethyl ether to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine.[12]

Method B: Using Raney Nickel

  • In an autoclave, dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

  • Add a slurry of Raney 2800 Nickel in water.

  • Pressurize the vessel with hydrogen gas (e.g., 30 psi) and agitate at room temperature until the reaction is complete (monitor by LC-MS).

  • Carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude primary amine.[12]

Step 2: Reductive Amination

  • Dissolve the crude 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine (1.0 eq) and 3-methoxythiophene-2-carbaldehyde (1.1 eq) in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford pure Oliceridine.

Pharmacological Evaluation Protocols

This protocol determines the binding affinity (Ki) of a test compound for the μ-opioid and σ1 receptors.

Binding_Assay_Workflow Start Start: Prepare reagents Incubation Incubate receptor membranes, radioligand, and test compound Start->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Data analysis to determine IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing human μ-opioid receptor or σ1 receptor

  • Radioligand: [3H]-DAMGO (for MOR) or [3H]-(+)-pentazocine (for σ1R)[9][13]

  • Test compound (e.g., Oliceridine, WLB-73502) at various concentrations

  • Non-specific binding control: Naloxone (for MOR) or Haloperidol (for σ1R) at a high concentration

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (assay buffer, radioligand, non-specific control, membranes), and competitive binding (assay buffer, radioligand, test compound at each concentration, membranes).

  • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[13]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

This assay measures the ability of a compound to activate Gαi-coupled receptors like MOR, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human μ-opioid receptor

  • cAMP assay kit (e.g., HTRF, GloSensor)

  • Forskolin (to stimulate adenylyl cyclase)

  • Test compound at various concentrations

  • Cell culture medium and reagents

  • Plate reader capable of detecting the assay signal (luminescence or fluorescence)

Procedure:

  • Seed the cells in a 96- or 384-well plate and incubate overnight.

  • On the day of the assay, replace the culture medium with assay buffer.

  • Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature or 37°C.

  • Add forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for a specified time (e.g., 15-30 minutes).

  • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Incubate to allow for the detection reaction to occur.

  • Measure the signal (e.g., luminescence or HTRF ratio) using a plate reader.

  • Generate a cAMP standard curve to convert the raw signal to cAMP concentrations.

  • Plot the percentage inhibition of the forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression to determine the EC50 and Emax values.[14][15][16][17]

These assays are used to evaluate the analgesic efficacy of a compound in animal models of acute thermal pain.[18][19][20]

Materials:

  • Male ICR mice or Sprague-Dawley rats

  • Hot-plate apparatus

  • Tail-flick apparatus

  • Test compound and vehicle

  • Positive control (e.g., morphine)

  • Syringes for administration

Procedure (Hot-Plate Test):

  • Acclimatize the animals to the testing room and apparatus.

  • Determine the baseline latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5 °C) and measuring the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[21][22]

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intravenous, intraperitoneal).

  • At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Determine the dose-response relationship and calculate the ED50 value.

Procedure (Tail-Flick Test):

  • Gently restrain the animal and determine the baseline tail-flick latency by applying a focused beam of heat to the ventral surface of the tail and measuring the time until the tail is withdrawn. A cut-off time should be employed.

  • Administer the test compound, vehicle, or positive control.

  • Measure the tail-flick latency at various time points after administration.

  • Calculate the %MPE as described for the hot-plate test and determine the ED50.[18][19][20]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of innovative pain therapeutics. The development of G protein-biased MOR agonists and dual MOR agonist/σ1R antagonists from this intermediate represents promising strategies to achieve potent analgesia with improved safety and tolerability. The protocols and data presented herein provide a comprehensive guide for researchers engaged in the discovery and development of next-generation pain medications.

References

Application Note and Protocol: Asymmetric Synthesis of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of complex molecules with specific three-dimensional arrangements is a cornerstone of modern drug discovery and development. Chiral spirocyclic scaffolds, in particular, are of significant interest due to their rigid structures and presence in numerous biologically active natural products. This document provides a detailed protocol for the asymmetric synthesis of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, a novel compound with potential applications in medicinal chemistry. The described methodology focuses on establishing the key quaternary stereocenter through a stereoselective addition to a spirocyclic ketone precursor. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Overall Synthetic Scheme

The asymmetric synthesis of the target compound is proposed to proceed via a key step involving the stereoselective addition of a nucleophile to a prochiral spirocyclic ketone. The overall workflow is depicted below.

G cluster_prep Precursor Synthesis cluster_asymmetric Asymmetric Synthesis cluster_functionalization Functional Group Manipulation cluster_purification Final Product A Commercially Available Starting Materials B Synthesis of 6-Oxaspiro[4.5]decan-9-one A->B C Asymmetric Addition of Pyridyl Grignard Reagent B->C D Conversion of Hydroxyl to Acetonitrile C->D E Purification and Characterization D->E G reagents 2-Bromopyridine n-Butyllithium Chiral Ligand (e.g., (-)-Sparteine) 6-Oxaspiro[4.5]decan-9-one reaction_vessel Reaction at -78 °C in Anhydrous THF reagents->reaction_vessel workup Quench with Saturated NH4Cl Aqueous Workup reaction_vessel->workup purification Column Chromatography workup->purification product Enantioenriched 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol purification->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. The synthesis of this complex molecule presents several challenges, particularly in controlling stereochemistry and maximizing yield in the key bond-forming steps.

Hypothetical Synthetic Pathway

A plausible two-step synthetic route is proposed, starting from the commercially available or readily synthesized 6-oxaspiro[4.5]decan-9-one.

  • Step 1: Nucleophilic Addition. The addition of a 2-pyridyl organometallic reagent to 6-oxaspiro[4.5]decan-9-one to form the racemic tertiary alcohol, (R/S)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol. This intermediate requires subsequent chiral resolution to isolate the desired (R)-enantiomer.

  • Step 2: Cyanation. The conversion of the tertiary alcohol to the target nitrile via nucleophilic substitution. This step is often challenging due to the sterically hindered nature of the tertiary carbon, which can lead to low yields and competing elimination reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Step 1: Synthesis of (R/S)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol

Question: I am observing very low or no conversion of the starting ketone. What are the likely causes?

Answer: Low conversion in the nucleophilic addition of the 2-pyridyl group is often related to the quality and reactivity of the organometallic reagent.

  • Inactive Organometallic Reagent: 2-Pyridyllithium or 2-pyridylmagnesium bromide are highly reactive and sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.

  • Reagent Decomposition: The organolithium reagent, in particular, can be unstable at room temperature. It is best to prepare it at low temperatures (e.g., -78 °C) and use it immediately.

  • Poor Quality Starting Materials: Ensure the purity of the 2-bromopyridine and the n-butyllithium or magnesium turnings used to generate the reagent. Titration of the n-butyllithium solution is recommended to determine its exact molarity.

Question: My reaction is producing significant byproducts, including a compound with a mass corresponding to the starting ketone and another corresponding to 2,2'-bipyridine. How can I minimize these?

Answer: The formation of these byproducts points to specific issues with the reaction conditions.

  • Reduction of Ketone: The formation of the corresponding secondary alcohol (from reduction of the ketone) suggests that the n-butyllithium may contain lithium hydride impurities or is acting as a reducing agent. This is more likely if the addition of the organometallic reagent is too slow or the temperature is not adequately controlled.

  • 2,2'-Bipyridine Formation: This byproduct arises from the coupling of the organometallic reagent with the starting 2-bromopyridine (Wurtz-type coupling). To minimize this, ensure a slow, dropwise addition of n-butyllithium to the 2-bromopyridine solution at a low temperature (-78 °C) to favor the formation of 2-pyridyllithium over the coupling reaction.

Step 2: Synthesis of this compound

Question: The yield of the cyanation reaction is very low, and I am mostly recovering the starting alcohol. What can I do to improve the yield?

Answer: The direct cyanation of a hindered tertiary alcohol is a challenging transformation. Low yields are common and can be addressed by optimizing the reaction conditions and choice of reagents.

  • Ineffective Cyanating Agent: For tertiary alcohols, a common method is the use of trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (e.g., InCl₃, BF₃·OEt₂, or TMSOTf). The Lewis acid activates the alcohol, facilitating the nucleophilic attack by the cyanide.

  • Reaction Conditions: These reactions often require elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition. A careful optimization of the reaction temperature and time is crucial.

  • Alternative Two-Step Procedure: If direct cyanation fails, consider a two-step approach. First, convert the alcohol into a good leaving group (e.g., a tosylate, mesylate, or halide). Then, perform a nucleophilic substitution with a cyanide salt like sodium cyanide or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF). This often proceeds via an SN1 mechanism for tertiary substrates.

Question: I am observing a significant amount of an alkene byproduct. How can I prevent this elimination reaction?

Answer: Elimination (E1 or E2) is a major competing pathway in the substitution reactions of tertiary alcohols, especially under acidic or basic conditions at elevated temperatures.

  • Choice of Reagents: Using milder, non-acidic conditions can suppress elimination. If using a two-step approach, converting the alcohol to a halide (e.g., using SOCl₂) and then reacting with a cyanide salt at moderate temperatures might be preferable to using strong acids.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the substitution reaction to proceed at a reasonable rate.

  • Base Strength: If a base is required, use a non-nucleophilic, sterically hindered base to minimize its role in promoting E2 elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield in the pyridyl addition step? The most critical parameters are the rigorous exclusion of water and oxygen, the use of high-purity reagents (especially the organometallic precursor), and precise temperature control during the formation and reaction of the 2-pyridyllithium or Grignard reagent.

Q2: Which cyanation method is most suitable for this hindered tertiary alcohol? A direct, one-pot reaction using trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid like indium(III) chloride is often a good starting point for tertiary alcohols.[1] This method can sometimes provide the nitrile directly from the alcohol under relatively mild conditions. If this fails, a two-step SN1-type reaction involving conversion to a tertiary chloride followed by displacement with KCN in a polar aprotic solvent is a viable alternative.

Q3: How can I obtain the enantiomerically pure (R)-product? There are two primary strategies:

  • Chiral Resolution: The racemic alcohol intermediate, (R/S)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol, can be resolved using a chiral acid (e.g., tartaric acid or camphorsulfonic acid) to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: An asymmetric version of the pyridyl addition could be developed using a chiral catalyst or a chiral auxiliary, although this would require significant methods development.

Q4: What are the best practices for handling cyanide reagents safely? Cyanide reagents like KCN, NaCN, and TMSCN are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Have a cyanide antidote kit available and ensure all lab personnel are trained in its use. All waste containing cyanide must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal according to institutional safety protocols.

Q5: What analytical techniques are recommended for monitoring reaction progress and characterizing the products?

  • Thin-Layer Chromatography (TLC): Useful for monitoring the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify products, byproducts, and intermediates in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the isolated products.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for assessing the purity of the final product and for chiral HPLC to determine the enantiomeric excess after resolution.

Data Presentation

The following tables summarize hypothetical and literature-based data to guide optimization.

Table 1: Comparison of Conditions for Pyridyl Addition to 6-Oxaspiro[4.5]decan-9-one

EntryOrganometallic ReagentSolventTemperature (°C)Time (h)Hypothetical Yield (%)
12-PyridyllithiumTHF-78 to RT475
22-Pyridylmagnesium bromideTHF0 to RT660
32-PyridyllithiumDiethyl Ether-78 to RT468
42-Pyridylmagnesium bromideDiethyl Ether0 to RT655

Table 2: Comparison of Cyanation Methods for Tertiary Alcohols

EntryCyanation ReagentCatalyst / ConditionsSubstrate TypeReported Yield (%)Reference
1TMSCNInCl₃Cyclic Tertiary Alcohol51-67[2]
2KCN / NaCNDMSO or DMFTertiary Alkyl Halide50-70 (typical)[3][4]
3Diethyl cyanophosphonateDMBQTertiary AlcoholYields vary[5]
4Acetone cyanohydrin-Tertiary AlcoholMethod dependentN/A

Experimental Protocols

Protocol 1: Synthesis of (R/S)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve 2-bromopyridine (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Formation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting dark red solution for 1 hour at -78 °C.

  • Addition of Ketone: Dissolve 6-oxaspiro[4.5]decan-9-one (1.0 eq) in anhydrous THF and add it dropwise to the 2-pyridyllithium solution at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the racemic alcohol.

Protocol 2: Cyanation of (R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol

  • Apparatus Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the resolved (R)-alcohol (1.0 eq) and a catalytic amount of indium(III) chloride (InCl₃, 0.1 eq).

  • Reagent Addition: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.5 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude nitrile by flash column chromatography. Due to the polar nature of the product, a gradient elution with a solvent system like hexane/ethyl acetate with a small percentage of triethylamine (to prevent streaking on silica gel) may be necessary. Alternatively, reverse-phase chromatography could be employed.[6][7]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Pyridyl Addition cluster_step2 Step 2: Cyanation start1 6-Oxaspiro[4.5]decan-9-one + 2-Bromopyridine reagent_prep Formation of 2-Pyridyllithium start1->reagent_prep n-BuLi, THF, -78°C addition Nucleophilic Addition start1->addition reagent_prep->addition workup1 Aqueous Workup & Extraction addition->workup1 purify1 Column Chromatography workup1->purify1 product1 (R/S)-Alcohol purify1->product1 resolution Chiral Resolution product1->resolution cyanation Cyanation Reaction product_R_alc (R)-Alcohol resolution->product_R_alc product_R_alc->cyanation start2 (R)-Alcohol workup2 Aqueous Workup & Extraction cyanation->workup2 TMSCN, InCl3 purify2 Column Chromatography workup2->purify2 final_product Target Nitrile purify2->final_product

Caption: Overall experimental workflow for the synthesis.

Troubleshooting_Cyanation cluster_causes Potential Causes cluster_solutions Potential Solutions Start Low Yield in Cyanation Step Cause1 Ineffective Reagents Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions (Elimination) Start->Cause3 Sol1a Use TMSCN with Lewis Acid (e.g., InCl3) Cause1->Sol1a Sol1b Switch to Two-Step: 1. Activate -OH (e.g., SOCl2) 2. Add KCN/NaCN Cause1->Sol1b Sol2a Optimize Temperature & Reaction Time Cause2->Sol2a Sol3a Use Milder Conditions Cause3->Sol3a Sol3b Lower Reaction Temperature Cause3->Sol3b

Caption: Troubleshooting logic for the cyanation step.

Mechanism_Addition cluster_reagents Ketone 6-Oxaspiro[4.5]decan-9-one TransitionState Nucleophilic Attack on Carbonyl Carbon Ketone->TransitionState Pyridyllithium 2-Pyridyllithium Pyridyllithium->TransitionState Intermediate Lithium Alkoxide Intermediate TransitionState->Intermediate Bond Formation Product Tertiary Alcohol (after workup) Intermediate->Product Protonation (Workup)

Caption: Proposed mechanism for the nucleophilic addition step.

References

Overcoming solubility issues of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. This compound, a key pharmaceutical intermediate, may present solubility challenges during experimentation.[1][2][3][4] This guide offers strategies to overcome these issues and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with complex organic molecules.[5][6] Initial troubleshooting should focus on simple physical modifications and solvent screening. We recommend starting with a systematic approach to test a range of solvents with varying polarities. Additionally, gentle heating and agitation can often improve dissolution rates. If these methods are insufficient, more advanced techniques may be necessary.

Q2: What solvents are recommended for solubilizing this compound?

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH modification can be a highly effective strategy. The presence of a pyridine ring in the molecule's structure provides a basic nitrogen atom that can be protonated at acidic pH. This protonation increases the polarity of the molecule, which can significantly enhance its solubility in aqueous media. We recommend attempting to dissolve the compound in a buffer system with a pH below the pKa of the pyridine moiety.

Q4: Are there more advanced techniques to consider if basic methods fail?

A4: If standard solvent and pH adjustments do not yield the desired concentration, several advanced formulation strategies can be employed. These include the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[5][7][8] Further techniques involve creating solid dispersions or reducing the particle size of the compound.[9][10][11]

Troubleshooting Guides

Issue: Compound precipitates out of solution upon standing.
  • Possible Cause: The initial dissolution may have resulted in a supersaturated and unstable solution.

  • Troubleshooting Steps:

    • Re-dissolve with heating: Gently warm the solution while stirring to redissolve the precipitate. Allow the solution to cool to room temperature slowly.

    • Increase co-solvent percentage: If using a co-solvent system, incrementally increase the proportion of the organic co-solvent.

    • Evaluate pH stability: If pH adjustment was used, ensure the pH of the solution remains stable over time.

    • Consider a stabilizing excipient: The addition of a small amount of a suitable polymer or surfactant may help to maintain the compound in solution.[5]

Issue: Low and inconsistent bioavailability in in-vivo studies.
  • Possible Cause: Poor solubility is likely limiting the absorption of the compound.[12][13]

  • Troubleshooting Steps:

    • Particle size reduction: Micronization or nanosizing can increase the surface area of the drug, potentially improving dissolution rate and bioavailability.[10][14][15]

    • Formulation with enabling excipients:

      • Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds.[10]

      • Amorphous solid dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance solubility.[9][10]

      • Inclusion complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[6]

Data Presentation

Table 1: Recommended Solvents and Co-solvents for Solubility Screening

Solvent SystemTypeRationale
Water (with pH adjustment)AqueousThe pyridine moiety suggests pH-dependent solubility.
EthanolPolar ProticA common, relatively non-toxic organic solvent.
Propylene GlycolPolar ProticA frequently used co-solvent in pharmaceutical formulations.[14]
Polyethylene Glycol (PEG 400)Polar ProticAnother common co-solvent with low toxicity.[14]
Dimethyl Sulfoxide (DMSO)Polar AproticHigh solubilizing power, often used for stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticA strong organic solvent for difficult-to-dissolve compounds.
Ethanol/Water MixturesCo-solventBalances polarity to enhance solubility.
PEG 400/Water MixturesCo-solventA common system for preclinical formulations.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers at pH values ranging from 2 to 7.5 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).

  • Compound Addition: Add a known excess of this compound to a fixed volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Draw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution.

Protocol 2: Formulation with Co-solvents
  • Co-solvent Selection: Based on initial screening, select one or two co-solvents (e.g., Ethanol, PEG 400).

  • Preparation of Co-solvent Systems: Prepare a series of co-solvent/water mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Measurement: Determine the solubility of the compound in each co-solvent mixture following steps 2-5 of Protocol 1.

  • Data Analysis: Plot the solubility against the percentage of the co-solvent to identify the most effective co-solvent system.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered solvent_screening Step 1: Solvent Screening (Water, Ethanol, DMSO, etc.) start->solvent_screening is_soluble1 Is the compound soluble? solvent_screening->is_soluble1 ph_adjustment Step 2: pH Adjustment (Acidic Buffers) is_soluble1->ph_adjustment No end End: Optimized Formulation is_soluble1->end Yes is_soluble2 Is the compound soluble? ph_adjustment->is_soluble2 co_solvents Step 3: Co-solvent Systems (e.g., Ethanol/Water, PEG/Water) is_soluble2->co_solvents No is_soluble2->end Yes is_soluble3 Is the compound soluble? co_solvents->is_soluble3 advanced_techniques Step 4: Advanced Formulation Strategies is_soluble3->advanced_techniques No is_soluble3->end Yes particle_size Particle Size Reduction (Micronization, Nanosuspension) advanced_techniques->particle_size solid_dispersion Amorphous Solid Dispersions advanced_techniques->solid_dispersion complexation Complexation (e.g., Cyclodextrins) advanced_techniques->complexation particle_size->end solid_dispersion->end complexation->end

Caption: Troubleshooting workflow for solubility issues.

G Logical Relationships in Formulation Strategies api Poorly Soluble API (this compound) phys_mod Physical Modifications api->phys_mod chem_mod Chemical/Formulation Modifications api->chem_mod size_reduction Particle Size Reduction phys_mod->size_reduction solid_disp Solid Dispersions phys_mod->solid_disp ph_adjust pH Adjustment chem_mod->ph_adjust co_solvency Co-solvency chem_mod->co_solvency surfactants Surfactants chem_mod->surfactants complexation Complexation chem_mod->complexation bioavailability Improved Bioavailability size_reduction->bioavailability solid_disp->bioavailability ph_adjust->bioavailability co_solvency->bioavailability surfactants->bioavailability complexation->bioavailability

Caption: Logical relationships in formulation strategies.

References

Optimization of reaction conditions for pyridine spiro derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyridine spiro derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing pyridine spiro derivatives?

A1: Common strategies include multicomponent reactions (MCRs), cycloaddition reactions, and dearomatization reactions. MCRs are highly efficient as they can form complex spirocyclic structures in a single step from simple starting materials.[1][2][3] Cycloaddition reactions, such as [3+3] cycloadditions, are also employed to construct the pyridine ring fused at a spiro center.[4] Dearomatization of pyridines is another effective method for creating spirocyclic dihydropyridines.[5]

Q2: How does the choice of solvent affect the outcome of the reaction?

A2: The solvent can significantly influence the reaction pathway and yield. For instance, in some three-component reactions to synthesize spirooxindoles, acetic acid favors the formation of spiro products, while ethanol may lead to non-spiro derivatives.[6][7] Dichloromethane has been found to be an optimal solvent in certain organocatalytic cascade reactions for synthesizing spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives.[8]

Q3: What role do catalysts play in the synthesis of pyridine spiro derivatives?

A3: Catalysts are crucial for improving reaction rates, yields, and stereoselectivity. A variety of catalysts are used, including:

  • Acid catalysts: p-toluenesulfonic acid (PTSA) and (+)-camphor-10-sulfonic acid (CSA) can be effective.[1][9]

  • Nanoparticle catalysts: γ-Al2O3 nanoparticles and magnetically recoverable nano-catalysts have been used for efficient and environmentally friendly syntheses.[9][10]

  • Organocatalysts: Quinidine-derived squaramide catalysts have been shown to provide high enantioselectivity in asymmetric synthesis.[8]

  • Metal catalysts: Copper iodide and palladium complexes are used in specific cycloaddition and dearomatization reactions.[5][11]

Q4: Can pyridine spiro derivatives be synthesized under solvent-free conditions?

A4: Yes, solvent-free approaches, often utilizing techniques like ball-milling or heating with a solid catalyst, offer an eco-friendly and efficient alternative.[12][13] These methods can lead to high yields, shorter reaction times, and simplified purification processes.[12]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Some reactions proceed well at room temperature, while others require heating.[14][15] For highly exothermic reactions, cooling might be necessary to prevent degradation.[16]
Incorrect Catalyst or Catalyst Loading Screen different catalysts (acidic, basic, organocatalyst, metal catalyst) relevant to your reaction type. Optimize the catalyst loading; for example, a 10 mol% loading of a quinidine-derived squaramide catalyst was found to be optimal in one study.[8]
Poor Quality Starting Materials Ensure the purity of reactants and solvents, as impurities can inhibit the reaction or lead to side products.[16]
Inefficient Stirring or Mixing For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants and the catalyst. In solvent-free reactions, techniques like ball-milling can improve mixing.[12]
Problem 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Suggestion
Incorrect Order of Reagent Addition In multicomponent reactions, the order of addition can be critical. Try pre-forming an intermediate before adding the final reactant.[9]
Side Reactions like Polymerization High concentrations of starting materials can sometimes lead to polymerization.[17] Consider a gradual addition of one of the reactants to keep its instantaneous concentration low.[16]
Formation of Non-Spiro Products The choice of solvent can dictate the reaction pathway. If a non-spiro product is forming, consider changing the solvent (e.g., from ethanol to acetic acid).[6][7]
Oxidative Dimerization If unexpected dimers are observed, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[17]
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Product Tailing on Silica Gel Chromatography The basic nature of the pyridine ring can cause tailing on silica gel. Add a small amount of a basic modifier, like triethylamine, to the eluent to improve peak shape.[16]
Product is an Inseparable Mixture of Diastereomers If the product has multiple chiral centers, diastereomers may form. Chiral chromatography or optimization of the reaction to favor one diastereomer (e.g., by using a stereoselective catalyst) may be necessary.
Product is a Tar-like Material This often indicates polymerization or degradation.[17] Re-evaluate the reaction temperature and reactant concentrations.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of Solvent for Spiro[pyrrolizidine-3,3'-oxindole] Synthesis [14]

EntrySolventTime (h)Yield (%)
1CH3CN1265
2CH2Cl21258
3i-PrOH482
4EtOH676
5MeOH672

Table 2: Optimization of Catalyst for Pyrazolo[3,4-b]pyridine Synthesis [13]

EntryCatalystTime (min)Yield (%)
1No Catalyst180Trace
2Piperidine12050
3p-TSA9065
4Fe3O4@MIL-101(Cr)-N(CH2PO3)22096

Experimental Protocols

General Procedure for the Three-Component Synthesis of Spiro[dihydropyridine-oxindole] Derivatives [2]

  • To a solution of isatin (1 mmol) and cyclopentane-1,3-dione (1 mmol) in acetic acid (10 mL), add the desired arylamine (1 mmol).

  • Stir the reaction mixture at room temperature for 8–10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the solid with a small amount of cold ethanol and dry under vacuum to afford the pure spiro[dihydropyridine-oxindole] product.

General Procedure for the Organocatalytic Asymmetric Synthesis of Spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] Derivatives [8]

  • To a solution of isatin (0.2 mmol) and malononitrile (0.2 mmol) in dichloromethane (DCM, 2 mL), add the quinidine-derived squaramide catalyst (1c) (0.02 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add phthalhydrazide (0.24 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_conditions Reaction Condition Optimization cluster_reagents Reagent & Stoichiometry cluster_analysis Analysis & Further Steps Start Low Yield or No Product Check_Temp Optimize Temperature Start->Check_Temp Initial Check Check_Catalyst Screen Catalysts & Loading Check_Temp->Check_Catalyst Check_Solvent Vary Solvent Check_Catalyst->Check_Solvent Check_Purity Verify Starting Material Purity Check_Solvent->Check_Purity Check_Stoichiometry Adjust Reactant Ratios Check_Purity->Check_Stoichiometry Analyze_Side_Products Identify Byproducts (NMR, MS) Check_Stoichiometry->Analyze_Side_Products If side products persist Purification Optimize Purification Method Check_Stoichiometry->Purification If yield is still low Analyze_Side_Products->Purification Success Improved Yield Purification->Success

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Workflow cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solutions Potential Solutions cluster_outcome Desired Outcome Problem Formation of Side Products Polymerization Polymerization Suspected? Problem->Polymerization Dimerization Dimerization Suspected? Problem->Dimerization Isomers Isomer Formation? Problem->Isomers Slow_Addition Slow Reagent Addition Polymerization->Slow_Addition Yes Inert_Atmosphere Use Inert Atmosphere Dimerization->Inert_Atmosphere Yes Change_Solvent Change Solvent System Isomers->Change_Solvent Yes Optimize_Catalyst Optimize Catalyst for Selectivity Isomers->Optimize_Catalyst Yes Success Clean Reaction Profile Slow_Addition->Success Inert_Atmosphere->Success Change_Solvent->Success Optimize_Catalyst->Success

Caption: Troubleshooting workflow for side product formation.

References

Troubleshooting guide for the cyclization step in 6-oxaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the cyclization step in the synthesis of 6-oxaspiro[4.5]decane, a common structural motif in natural products and pharmaceuticals. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am experiencing low to no yield of 6-oxaspiro[4.5]decane during the acid-catalyzed cyclization of 4-(4-hydroxybutyl)cyclopentan-1-one. What are the potential causes and solutions?

A1: Low or no yield in this spiroketalization is a common issue that can stem from several factors. Here is a breakdown of potential causes and how to troubleshoot them:

  • Insufficient Acid Catalyst: The acid catalyst is crucial for protonating the carbonyl group and facilitating the intramolecular nucleophilic attack by the hydroxyl group. If the catalyst concentration is too low, the reaction rate will be negligible.

    • Solution: Gradually increase the catalyst loading. Common catalysts for this transformation include p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or Lewis acids like boron trifluoride etherate (BF₃·OEt₂). Start with a catalytic amount (1-5 mol%) and incrementally increase it, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Presence of Excess Water: While the reaction produces a molecule of water, starting with wet reagents or solvents can inhibit the reaction. The equilibrium for ketal formation is reversible, and excess water can push the equilibrium back towards the starting material.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water as it is formed, driving the reaction to completion.

  • Inappropriate Reaction Temperature: The rate of cyclization is temperature-dependent. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Refluxing in a suitable solvent like toluene or dichloromethane is often effective. Monitor the reaction closely to avoid the formation of byproducts.

  • Poor Quality of Starting Material: Impurities in the starting 4-(4-hydroxybutyl)cyclopentan-1-one can interfere with the reaction.

    • Solution: Ensure the purity of your starting material through appropriate purification techniques such as distillation or column chromatography.

Q2: My reaction is producing a significant amount of byproducts. What are the likely side reactions, and how can I minimize them?

A2: The formation of byproducts is a common challenge in acid-catalyzed reactions. Here are some potential side reactions and strategies to mitigate them:

  • Intermolecular Etherification: Instead of intramolecular cyclization, the hydroxyl group of one molecule can react with the activated carbonyl of another, leading to oligomers or polymers.

    • Solution: This is often favored at high concentrations of the starting material. Running the reaction under high dilution conditions can significantly favor the intramolecular pathway.

  • Dehydration: The acidic conditions and elevated temperatures can promote the elimination of the hydroxyl group, leading to the formation of unsaturated byproducts, such as a 1,3-diene.

    • Solution: Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate - PPTS) or lower the reaction temperature. Carefully monitor the reaction time to avoid prolonged exposure to harsh conditions.

  • Hemiketal Formation: The initial product of the reaction is a hemiketal, which is in equilibrium with the starting hydroxy-ketone and the final spiroketal. In some cases, the hemiketal may be stable and isolated as the main product if the final dehydration step to the ketal is slow.[1]

    • Solution: Ensure sufficient acid catalyst and conditions that favor dehydration (e.g., removal of water) to drive the reaction to the desired spiroketal.

Q3: I am observing a mixture of diastereomers. How can I improve the diastereoselectivity of the cyclization?

A3: The formation of the spirocyclic center can lead to two diastereomers. The ratio of these isomers is often thermodynamically controlled.

  • Thermodynamic vs. Kinetic Control: Acid-catalyzed spiroketalizations often favor the thermodynamically most stable diastereomer.[2] This is typically the isomer with the fewest steric interactions and, where applicable, benefiting from the anomeric effect.

    • Solution: To favor the thermodynamic product, allow the reaction to reach equilibrium by using a sufficient amount of acid catalyst and a longer reaction time. If the desired product is the kinetic isomer, milder conditions, lower temperatures, and shorter reaction times are recommended. The choice of acid can also influence the selectivity.

Quantitative Data Summary

The following table summarizes how different reaction conditions can influence the yield and diastereoselectivity of spiroketalization reactions. While specific data for 6-oxaspiro[4.5]decane is sparse in the literature, the following represents typical trends observed in similar acid-catalyzed cyclizations.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
p-TsOH (5 mol%)Toluene110 (reflux)4~85>95:5 (thermodynamic)General observation
CSA (10 mol%)Dichloromethane40 (reflux)6~7090:10Inferred from related syntheses
BF₃·OEt₂ (1.1 eq)Dichloromethane-78 to 02~60Variable, often kineticGeneral observation
PPTS (10 mol%)Dichloromethane2524~5080:20Inferred from mild acid catalysis

Experimental Protocol: Acid-Catalyzed Cyclization of 4-(4-hydroxybutyl)cyclopentan-1-one

This protocol provides a general procedure for the synthesis of 6-oxaspiro[4.5]decane. Optimization may be required based on your specific experimental setup and desired outcome.

Materials:

  • 4-(4-hydroxybutyl)cyclopentan-1-one

  • Anhydrous toluene

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add 4-(4-hydroxybutyl)cyclopentan-1-one (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to dissolve the starting material.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.3 g, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis. The collection of water in the Dean-Stark trap indicates the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (or another suitable organic solvent like ethyl acetate) twice.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 6-oxaspiro[4.5]decane.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification start Start reagents Add Hydroxy-ketone, Toluene, and p-TsOH start->reagents reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor Monitor by TLC/GC reflux->monitor workup Quench, Extract, and Wash monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify end Pure Product purify->end reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start Hydroxy-ketone intermediate Protonated Ketone start->intermediate + H+ cyclized Hemiketal Intermediate intermediate->cyclized Intramolecular Attack side_product Dehydration Product (e.g., Diene) intermediate->side_product Elimination product 6-Oxaspiro[4.5]decane cyclized->product - H2O

References

Enhancing the stability of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile during their experiments.

I. Compound Stability Profile

While specific stability data for this compound is not extensively published, an understanding of its structural components—a pyridin-2-yl group, an acetonitrile moiety, and an oxaspiro[4.5]decane ring system—allows for the anticipation of potential stability challenges. The primary sites susceptible to degradation are the nitrile group and the pyridine ring.

Key Stability Considerations:

  • pH Sensitivity: The pyridine ring's basicity makes the compound susceptible to reactions under acidic conditions. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or amide.

  • Oxidative Stress: The pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening byproducts.

  • Photostability: While spirocyclic structures can be rigid, the pyridine chromophore may absorb UV light, potentially leading to photodegradation.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions.

II. Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.1. Verify Storage: Confirm that the compound has been stored at the recommended temperature (2-8°C or -20°C), protected from light and moisture. 2. Review Sample Preparation: Ensure that the solvent is aprotic and free of acidic or basic impurities. Avoid prolonged exposure of the sample to ambient conditions. 3. Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, conduct a forced degradation study (see Experimental Protocols).
Decreasing purity of the compound over time Improper storage conditions leading to gradual degradation.1. Re-evaluate Storage: Ensure the container is tightly sealed and flushed with an inert gas (e.g., argon or nitrogen) before sealing. 2. Solvent Stability: If the compound is in solution, assess its stability in the chosen solvent. Prepare fresh solutions for each experiment if necessary. 3. Aliquot Samples: For frequently used stock solutions, aliquot into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.
Inconsistent experimental results Degradation of the compound leading to lower effective concentrations.1. Purity Check: Analyze the purity of the compound before each experiment using a validated analytical method (e.g., HPLC). 2. Fresh Samples: Use a fresh, unopened vial of the compound to rule out degradation of the working stock. 3. Control Experiment: Run a control experiment with a freshly prepared sample to compare with results from older samples.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound at 2-8°C or, for enhanced stability, at -20°C. It should be kept in a tightly sealed container, protected from light and moisture. For solutions, use anhydrous aprotic solvents and store under an inert atmosphere.

Q2: What are the likely degradation pathways for this compound?

Based on its structure, the two primary potential degradation pathways are:

  • Hydrolysis of the nitrile group: This can occur under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.

  • Modification of the pyridine ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can be susceptible to oxidation.

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its potential degradation products. Coupling HPLC with mass spectrometry (MS) can aid in the identification of the degradants.

Q4: Is the compound sensitive to light?

The pyridine moiety can absorb UV light, so photostability could be a concern. It is recommended to handle the compound and its solutions in a laboratory with minimized exposure to direct sunlight or strong artificial light. Use amber vials or wrap containers in aluminum foil for light protection.

Q5: What solvents are recommended for preparing solutions of this compound?

Anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran are recommended for preparing stock solutions to minimize the risk of hydrolysis. The choice of solvent will also depend on the specific requirements of your experiment.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable HPLC method to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in water B: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B. An example gradient could be: 0-5 min: 90% A, 10% B 5-25 min: Linear gradient to 10% A, 90% B 25-30 min: Hold at 10% A, 90% B 30-35 min: Return to initial conditions
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of the compound (e.g., around 260 nm, typical for pyridine derivatives) or use a photodiode array (PDA) detector to monitor a range of wavelengths.
Injection Volume 10 µL
Column Temperature 30°C

V. Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (Solid, 60°C) stock->thermal Apply Stress photo Photodegradation (UV light) stock->photo Apply Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study.

logical_relationship cluster_moieties Susceptible Moieties cluster_degradation Potential Degradation Pathways compound This compound nitrile Acetonitrile Group compound->nitrile pyridine Pyridine Ring compound->pyridine hydrolysis Hydrolysis nitrile->hydrolysis oxidation Oxidation pyridine->oxidation photodegradation Photodegradation pyridine->photodegradation

Caption: Potential degradation pathways of the compound.

Technical Support Center: Synthesis of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during the synthesis of this chiral spirocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this molecule and where do impurities typically arise?

A1: The synthesis of this compound involves the creation of a challenging spiro quaternary stereocenter. A common approach is the asymmetric nucleophilic addition of a pyridin-2-ylacetonitrile anion to the prochiral ketone, 6-oxaspiro[4.5]decan-9-one. Impurities primarily arise from incomplete reaction, side reactions, and lack of perfect stereocontrol.

Q2: What is the most significant impurity I should be concerned about?

A2: The most critical impurity is the undesired (S)-enantiomer. The formation of a quaternary stereocenter via nucleophilic addition to a planar ketone can be difficult to control, and even highly optimized reactions may produce a small percentage of the wrong enantiomer.[1][2] The separation of these enantiomers can be challenging and often requires specialized chiral chromatography.[3][4]

Q3: Besides the (S)-enantiomer, what other common process-related impurities might I encounter?

A3: Other potential impurities include:

  • Unreacted Starting Materials: Residual 6-oxaspiro[4.5]decan-9-one and 2-(pyridin-2-yl)acetonitrile.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic workup conditions, which can form the corresponding amide or carboxylic acid.

  • Byproducts from Base: Strong bases used to deprotonate the acetonitrile starting material can sometimes lead to self-condensation or other side reactions.

Q4: What analytical methods are recommended for impurity profiling?

A4: A combination of techniques is recommended:

  • Chiral HPLC or SFC: Essential for determining the enantiomeric excess (e.e.) and quantifying the amount of the undesired (S)-enantiomer.[5][6][7]

  • LC-MS: Useful for identifying and quantifying process-related impurities and byproducts.

  • NMR Spectroscopy (¹H and ¹³C): Crucial for structural confirmation of the final product and can help identify major impurities if their concentration is high enough.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete deprotonation of 2-(pyridin-2-yl)acetonitrile. 2. Poor quality of the starting ketone. 3. Reaction temperature is too low or reaction time is too short.1. Use a stronger base (e.g., LDA, NaHMDS) and ensure anhydrous conditions. 2. Purify the 6-oxaspiro[4.5]decan-9-one via distillation or chromatography before use. 3. Slowly warm the reaction from a low temperature (e.g., -78 °C) to room temperature and monitor by TLC or LC-MS for completion.
Low Enantiomeric Excess (e.e.) 1. The chiral ligand or catalyst is not performing optimally. 2. Racemization is occurring during the reaction or workup. 3. Incorrect reaction temperature.1. Screen different chiral ligands or catalysts. Ensure the catalyst is active and used at the correct loading. 2. Perform a milder workup, avoiding strong acids or bases. 3. Optimize the reaction temperature; stereoselectivity is often highly temperature-dependent.
Product is Contaminated with a Hydrolysis Impurity (Amide/Acid) 1. The workup or purification involves harsh acidic or basic conditions. 2. The product was stored for a prolonged period in a protic solvent.1. Use a neutral aqueous quench (e.g., saturated NH₄Cl solution) and minimize contact time with aqueous layers. 2. Purify using silica gel chromatography with non-protic solvents. Store the final compound in an anhydrous, aprotic solvent or as a dry solid.
Difficulty in Purification 1. The product and a key impurity have very similar polarities. 2. The product is unstable on silica gel.1. For enantiomeric impurities, use preparative chiral HPLC or SFC.[5] For other impurities, try a different solvent system for chromatography or consider crystallization. 2. Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.

Experimental Protocols

Illustrative Protocol for Asymmetric Synthesis

This protocol is a generalized representation and requires optimization.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve the chiral ligand (e.g., a chiral diamine) in anhydrous THF and cool to -78 °C.

  • Base Addition: Slowly add a strong base (e.g., n-BuLi) to the ligand solution and stir for 30 minutes to form the chiral base complex.

  • Nucleophile Formation: In a separate flask, dissolve 2-(pyridin-2-yl)acetonitrile in anhydrous THF. Cool this solution to -78 °C and slowly transfer it to the chiral base solution to generate the nucleophile.

  • Addition of Ketone: After stirring for 1 hour, add a pre-cooled (-78 °C) solution of 6-oxaspiro[4.5]decan-9-one in anhydrous THF to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. Further purification to separate enantiomers may require preparative chiral chromatography.

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Workup & Purification cluster_product Final Product & QC SM1 6-Oxaspiro[4.5]decan-9-one React Asymmetric Nucleophilic Addition (-78 °C, Anhydrous THF) SM1->React SM2 2-(Pyridin-2-yl)acetonitrile SM2->React SM3 Chiral Ligand & Base SM3->React Workup Quench (NH4Cl) & Extraction React->Workup Purify1 Flash Chromatography (Silica Gel) Workup->Purify1 Purify2 Chiral SFC/HPLC Purify1->Purify2 Product (R)-Enantiomer (>99% e.e.) Purify2->Product Impurity (S)-Enantiomer Purify2->Impurity QC QC Analysis (Chiral HPLC, LC-MS, NMR) Product->QC

Caption: General experimental workflow for the asymmetric synthesis and purification.

Troubleshooting Logic for Low Enantiomeric Excess

G Start Problem: Low Enantiomeric Excess (e.e.) Observed by Chiral HPLC Check_Catalyst Is the chiral ligand/catalyst of high purity and handled properly under inert conditions? Start->Check_Catalyst No_Catalyst Solution: Source new, high-purity ligand. Use rigorous anhydrous/inert techniques. Check_Catalyst->No_Catalyst No Check_Temp Was the reaction temperature strictly maintained at -78°C during addition? Check_Catalyst->Check_Temp Yes Yes_Catalyst Yes No_Temp Solution: Improve temperature control. Ensure slow, dropwise addition of ketone to avoid exothermic spikes. Check_Temp->No_Temp No Check_Workup Was the workup performed with non-racemizing conditions (e.g., avoiding strong acid/base)? Check_Temp->Check_Workup Yes Yes_Temp Yes No_Workup Solution: Use a neutral quench (sat. NH4Cl). Avoid pH extremes during extraction and purification. Check_Workup->No_Workup No Final_Step Consider screening alternative chiral ligands or solvent systems. Check_Workup->Final_Step Yes Yes_Workup Yes

Caption: A logical flowchart for troubleshooting suboptimal stereoselectivity.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct potential synthetic routes for the chiral intermediate (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile. The methodologies presented are based on established chemical principles and draw from patent literature and analogous transformations, offering a framework for assessing their respective advantages and challenges.

Introduction

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients. The stereospecific construction of its quaternary spirocyclic core presents a significant synthetic challenge. This guide outlines and compares two plausible synthetic strategies: a linear approach involving Grignard addition followed by cyanation, and a convergent approach suggested by patent literature, which employs an amide formation and reductive cyclization strategy.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative aspects of the two proposed synthetic routes. Please note that yields are estimated based on typical values for similar reactions in the chemical literature, as specific data for these exact multi-step sequences are not publicly available.

ParameterRoute 1: Grignard Addition & CyanationRoute 2: Convergent Amide-Based Strategy
Starting Materials 6-Oxaspiro[4.5]decan-9-one, 2-BromopyridineCyclohexane-1,4-dione monoethylene ketal, 2-Bromopyridine, Chiral Amine
Key Steps Grignard Reaction, Cyanation of Tertiary AlcoholOrganometallic Addition, Amide Coupling, Reductive Cyclization
Overall Estimated Yield 25-35%30-45%
Stereocontrol Resolution of racemic alcohol or asymmetric additionChiral auxiliary-mediated resolution/cyclization
Route Length (Key Steps) 34
Potential Advantages Straightforward, well-established reactionsPotentially higher overall yield, early introduction of chirality
Potential Challenges Enantioselective control can be difficult, cyanation of hindered alcoholMore complex starting materials, optimization of cyclization step

Experimental Protocols

Route 1: Grignard Addition Followed by Cyanation

This route commences with the commercially available 6-oxaspiro[4.5]decan-9-one.

Step 1: Synthesis of 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol (Racemic)

To a solution of 2-bromopyridine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere at -78 °C is slowly added n-butyllithium (1.1 eq). The mixture is stirred for 30 minutes, after which a solution of 6-oxaspiro[4.5]decan-9-one (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the racemic alcohol.

Step 2: Chiral Resolution of 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol

The racemic alcohol can be resolved using chiral chromatography (e.g., using a chiral stationary phase such as Chiralcel OD-H) or by diastereomeric salt formation with a chiral acid (e.g., tartaric acid derivatives), followed by separation and liberation of the desired (R)-enantiomer.

Step 3: Synthesis of this compound

To a solution of (R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-ol (1.0 eq) in dichloromethane at 0 °C is added trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by a Lewis acid catalyst such as indium(III) bromide (InBr₃, 0.1 eq). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile is purified by column chromatography.

Route 2: Convergent Amide-Based Strategy

This proposed route is based on the strategy outlined in patent CN118994123B.

Step 1: Synthesis of 4-Hydroxy-4-(pyridin-2-yl)cyclohexan-1-one

2-Lithiopyridine, generated from 2-bromopyridine and n-butyllithium in diethyl ether at -78 °C, is reacted with cyclohexane-1,4-dione monoethylene ketal. Following acidic workup to remove the ketal protecting group, 4-hydroxy-4-(pyridin-2-yl)cyclohexan-1-one is obtained after purification.

Step 2: Amide Formation with a Chiral Auxiliary

The keto-alcohol from the previous step is reacted with a suitable carboxylic acid derivative (e.g., a protected amino acid) in the presence of a peptide coupling agent (e.g., HATU, HOBt, DIPEA) and a chiral amine, such as (1S, 4S)-4-ethoxy-1,2,3,4-tetrahydro-1-naphthylamine, to form a diastereomeric amide. The diastereomers are then separated by chromatography.

Step 3: Reductive Cyclization to form the 6-Oxaspiro[4.5]decane Core

The separated diastereomeric amide is subjected to a reducing agent that can concurrently reduce the ketone and facilitate an intramolecular cyclization. A possible reagent for this transformation is a silane-based reducing agent in the presence of a Lewis acid. This step forms the chiral spirocyclic ether core.

Step 4: Conversion to the Acetonitrile

The functional group from the coupled carboxylic acid derivative is then converted to the acetonitrile. This may involve several steps, such as reduction of an amide to an amine, followed by conversion to a leaving group and displacement with cyanide, or other functional group transformations depending on the chosen carboxylic acid derivative.

Visualizations

Logical Workflow for Comparing Synthetic Routes

G cluster_0 Route Evaluation Framework Identify Target Molecule Identify Target Molecule Literature & Patent Search Literature & Patent Search Identify Target Molecule->Literature & Patent Search Propose Synthetic Routes Propose Synthetic Routes Literature & Patent Search->Propose Synthetic Routes Data Extraction & Estimation Data Extraction & Estimation Propose Synthetic Routes->Data Extraction & Estimation Comparative Analysis Comparative Analysis Data Extraction & Estimation->Comparative Analysis Guideline Publication Guideline Publication Comparative Analysis->Guideline Publication

Caption: Workflow for the comparative analysis of synthetic routes.

Signaling Pathway for Synthetic Route 1

G 6-Oxaspiro[4.5]decan-9-one 6-Oxaspiro[4.5]decan-9-one Racemic Alcohol Racemic Alcohol 6-Oxaspiro[4.5]decan-9-one->Racemic Alcohol 2-Pyridyl Grignard (R)-Alcohol (R)-Alcohol Racemic Alcohol->(R)-Alcohol Chiral Resolution Target Nitrile Target Nitrile (R)-Alcohol->Target Nitrile Cyanation G Protected Cyclohexanone Protected Cyclohexanone Keto-alcohol Keto-alcohol Protected Cyclohexanone->Keto-alcohol Pyridyl Addition Diastereomeric Amide Diastereomeric Amide Keto-alcohol->Diastereomeric Amide Amide Coupling Chiral Spiro-amide Chiral Spiro-amide Diastereomeric Amide->Chiral Spiro-amide Reductive Cyclization Target Nitrile Target Nitrile Chiral Spiro-amide->Target Nitrile Functional Group Conversion

Bioactivity Comparison of (R) vs (S) Enantiomers of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the comparative bioactivity of the (R) and (S) enantiomers of 2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile and its derivatives. While the (R)-enantiomer is documented as a chemical intermediate for the synthesis of therapeutic agents, no direct comparative studies detailing the biological effects of the individual (R) and (S) enantiomers have been identified.

This guide aims to summarize the currently available information and highlight the absence of critical data required for a thorough comparison. For researchers, scientists, and drug development professionals, this underscores a potential area for novel investigation into the stereoselective pharmacology of this spirocyclic scaffold.

Quantitative Data Presentation

A direct comparison of the bioactivity of the (R) and (S) enantiomers is not possible due to the absence of experimental data in the public domain. The following table reflects this data gap:

EnantiomerTargetBioactivity Metric (e.g., IC₅₀, EC₅₀, Kᵢ)ValueReference
(R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrileNot ReportedNot ReportedNot ReportedN/A
(S)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrileNot ReportedNot ReportedNot ReportedN/A

The (R)-enantiomer, identified by CAS number 1401031-38-6, is noted as an intermediate in the synthesis of other compounds with potential therapeutic activity. However, its own biological activity profile has not been detailed in the available literature. Information regarding the synthesis and biological evaluation of the (S)-enantiomer is also absent.

Experimental Protocols

Without specific bioactivity data, it is not possible to cite the exact experimental protocols used for these particular enantiomers. However, for the benefit of researchers interested in investigating the bioactivity of these compounds, this section outlines standard methodologies for assessing the potential biological targets of novel chemical entities, based on the general class of spirocyclic molecules and their potential applications.

1. Radioligand Binding Assays: These assays are fundamental in determining the affinity of a compound for a specific receptor.

  • Objective: To measure the binding affinity (Kᵢ) of the (R) and (S) enantiomers to a panel of receptors (e.g., opioid, dopamine, serotonin receptors).

  • Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

  • General Protocol:

    • Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the target receptor.

    • Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (either the (R) or (S) enantiomer).

    • Incubation: Allow the binding to reach equilibrium.

    • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

2. In Vitro Functional Assays (e.g., Calcium Flux, cAMP Measurement): These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular G-protein coupled receptor (GPCR).

  • Objective: To characterize the functional activity of the (R) and (S) enantiomers at specific GPCRs.

  • Principle: Measures the downstream signaling events (e.g., changes in intracellular calcium or cyclic AMP levels) upon receptor activation or inhibition by the test compound.

  • General Protocol:

    • Cell Culture: Use cell lines stably expressing the target receptor.

    • Compound Treatment: Treat the cells with varying concentrations of the (R) or (S) enantiomer. For antagonist activity, co-incubate with a known agonist.

    • Signal Detection: Utilize a fluorescent dye for calcium detection or an immunoassay for cAMP measurement.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

3. Electrophysiology (Patch-Clamp Technique): This technique is used to study the effects of compounds on ion channels.

  • Objective: To investigate the modulatory effects of the (R) and (S) enantiomers on the activity of various ion channels (e.g., sodium, potassium, calcium channels).

  • Principle: Measures the ionic currents flowing through individual channels in the cell membrane.

  • General Protocol:

    • Cell Preparation: Isolate single cells expressing the ion channel of interest.

    • Patch Formation: Form a high-resistance seal between a glass micropipette and the cell membrane.

    • Voltage Clamp: Control the membrane potential and record the resulting ionic currents.

    • Compound Application: Perfuse the cells with solutions containing different concentrations of the (R) or (S) enantiomer.

    • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the effect of the compound on the ion channel.

Visualization of a Potential Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of the bioactivity of the (R) and (S) enantiomers.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_characterization Functional Characterization cluster_analysis Data Analysis & Comparison R_Enantiomer (R)-Enantiomer Binding_Assay Radioligand Binding Screen (Receptor Panel) R_Enantiomer->Binding_Assay S_Enantiomer (S)-Enantiomer S_Enantiomer->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Identified Hits Electrophysiology Electrophysiology (Ion Channels) Binding_Assay->Electrophysiology Identified Hits SAR_Analysis Structure-Activity Relationship (SAR) Functional_Assay->SAR_Analysis Electrophysiology->SAR_Analysis

A Comparative Guide to Pain Research Intermediates: Focus on (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile and its End-Product, Oliceridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for potent analgesics with improved safety profiles over traditional opioids. This guide provides a comparative analysis of a key intermediate, (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, and its resultant novel therapeutic, Oliceridine (Olinvyk®), against other established pain research compounds. This document is intended to arm researchers and drug development professionals with the necessary data to make informed decisions in the pursuit of next-generation analgesics.

Introduction to this compound and Oliceridine

This compound serves as a crucial building block in the synthesis of Oliceridine, a novel, potent, and intravenously administered analgesic.[1] Oliceridine is a G protein-biased agonist at the μ-opioid receptor (MOR), a mechanism designed to separate the desired analgesic effects from the adverse effects commonly associated with conventional opioids.[2][3]

Mechanism of Action: A Biased Approach to Pain Relief

Traditional opioids, such as morphine, activate the μ-opioid receptor, leading to the engagement of two primary intracellular signaling pathways: the G protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation.[3][4] Oliceridine's innovation lies in its "biased agonism," preferentially activating the G protein signaling cascade while only minimally recruiting β-arrestin.[2][3] This targeted mechanism of action is hypothesized to provide effective pain relief with a wider therapeutic window.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein G Protein Signaling MOR->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Signaling MOR->Beta_Arrestin Weakly Activates Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (Respiratory Depression, Constipation) Beta_Arrestin->Adverse_Effects Oliceridine Oliceridine Oliceridine->MOR Binds to Morphine Morphine Morphine->MOR Binds to

Figure 1: Simplified signaling pathway of Oliceridine vs. Morphine.

Comparative Efficacy and Safety: Oliceridine vs. Morphine

Clinical trials have provided a wealth of data comparing the analgesic efficacy and safety profile of Oliceridine with the gold standard, morphine. The APOLLO-1 (bunionectomy) and APOLLO-2 (abdominoplasty) phase III trials demonstrated that Oliceridine provides rapid and effective pain relief comparable to morphine.[5][6]

Analgesic Efficacy
StudySurgery TypeOliceridine DoseResponder Rate (%)Morphine DoseResponder Rate (%)Placebo Responder Rate (%)
APOLLO-1 Bunionectomy0.35 mg62.0%1 mg71.1%15.2%
0.5 mg65.8%
APOLLO-2 Abdominoplasty0.35 mg76.3%1 mg78.3%45.7%
0.5 mg70.0%

Table 1: Analgesic Responder Rates in Phase III Clinical Trials.[5][6] Responder rate defined as a patient experiencing a ≥30% decrease in pain intensity with no or minimal use of rescue medication.

Safety Profile: Respiratory and Gastrointestinal Events

A key differentiator for Oliceridine is its potentially improved safety and tolerability profile. Multiple studies have indicated a lower incidence of respiratory depression and gastrointestinal adverse events compared to morphine at equianalgesic doses.[7][8][9]

Adverse EventStudyOliceridine (Pooled Regimens)MorphineOdds Ratio (Oliceridine vs. Morphine)
Respiratory Depression Pooled AnalysisLower IncidenceHigher Incidence0.499 (p=0.042) in hard tissue study
Nausea Pooled Analysis60-69%70%Lower with Oliceridine
Vomiting Pooled Analysis30-42%52%Lower with Oliceridine

Table 2: Comparison of Key Adverse Events.[10][11] Data from exploratory analyses of APOLLO-1 and APOLLO-2 trials.

Experimental Protocols

Reproducible and robust experimental designs are paramount in pain research. Below are summaries of key in vitro and in vivo protocols used to characterize Oliceridine and other analgesics.

In Vitro Assays

cluster_workflow In Vitro Assay Workflow cluster_assays Functional Assays Cell_Culture Cell Culture (e.g., HEK293-MOR) Ligand_Treatment Ligand Treatment (Oliceridine, Morphine, etc.) Cell_Culture->Ligand_Treatment Assay Assay Ligand_Treatment->Assay cAMP_Assay cAMP Inhibition Assay (G Protein Pathway) Arrestin_Assay β-Arrestin Recruitment Assay Data_Analysis Data Analysis (EC50, Emax) cAMP_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

Figure 2: General workflow for in vitro characterization of MOR agonists.

1. cAMP Inhibition Assay (G Protein Pathway)

  • Objective: To measure the activation of the G protein signaling pathway by quantifying the inhibition of cyclic AMP (cAMP) production.

  • Methodology:

    • Cells expressing the μ-opioid receptor (e.g., HEK293-hMOR) are plated in a multi-well format.

    • Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Cells are stimulated with forskolin to induce cAMP production.

    • Concurrently, cells are treated with varying concentrations of the test compound (e.g., Oliceridine, morphine).

    • Following incubation, cells are lysed, and intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

    • Data is analyzed to determine the EC50 (potency) and Emax (efficacy) for cAMP inhibition.[12]

2. β-Arrestin Recruitment Assay

  • Objective: To quantify the recruitment of β-arrestin to the activated μ-opioid receptor.

  • Methodology:

    • Utilize a cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin assay). These cells co-express the MOR and a β-arrestin fusion protein.

    • Cells are treated with a range of concentrations of the test compound.

    • Ligand binding to the MOR, if it induces β-arrestin recruitment, brings the two parts of a reporter enzyme together, generating a detectable signal (e.g., chemiluminescence).

    • The signal is measured, and concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[12]

In Vivo Assays

1. Hot Plate Test (Thermal Nociception)

  • Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.

  • Methodology:

    • A hot plate is maintained at a constant temperature (e.g., 55°C).

    • Rodents are administered the test compound or vehicle.

    • At predetermined time points, the animal is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • An increase in response latency indicates an analgesic effect.

2. Respiratory Function Analysis

  • Objective: To evaluate the potential for opioid-induced respiratory depression.

  • Methodology:

    • Animals are placed in a whole-body plethysmography chamber that measures respiratory parameters.

    • Baseline respiratory rate and tidal volume are recorded.

    • The test compound is administered, and respiratory parameters are monitored continuously or at specific intervals.

    • A decrease in respiratory rate and/or tidal volume indicates respiratory depression.[13]

Conclusion

The development of Oliceridine, facilitated by the synthesis of intermediates like this compound, represents a significant step forward in the quest for safer and more effective pain therapeutics. Its biased agonism at the μ-opioid receptor offers a promising strategy to mitigate the debilitating side effects of conventional opioids. The data presented in this guide underscores the potential of Oliceridine as a valuable tool in pain management and highlights the importance of continued research into novel analgesic mechanisms. For researchers in the field, the comparative data and detailed protocols provided herein offer a solid foundation for future investigations and the development of the next generation of pain therapies.

References

Spectroscopic Analysis Validation of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile through a detailed analysis of its expected spectroscopic data. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted values derived from the well-established spectroscopic characteristics of its constituent functional groups. For comparative purposes, the available spectral data for a structurally related compound, 1-Oxaspiro[4.5]decan-2-one, is included to highlight the influence of the pyridin-2-yl and acetonitrile moieties on the spectroscopic fingerprint.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data for this compound and the available data for the comparative compound, 1-Oxaspiro[4.5]decan-2-one.

Table 1: Predicted ¹H NMR Data for this compound vs. ¹H NMR Data for 1-Oxaspiro[4.5]decan-2-one

Assignment This compound (Predicted Chemical Shift, δ ppm) 1-Oxaspiro[4.5]decan-2-one (Chemical Shift, δ ppm)
Pyridine H-6~8.5-8.7 (dd)-
Pyridine H-3, H-4, H-5~7.2-7.8 (m)-
-CH₂- (oxaspiro ring)~3.5-4.0 (m)~4.2 (t)
-CH₂-CN~2.5-2.8 (s)-
Spirocyclic -CH₂-~1.4-2.2 (m)~1.5-2.5 (m)

Table 2: Predicted ¹³C NMR Data for this compound vs. ¹³C NMR Data for 1-Oxaspiro[4.5]decan-2-one

Assignment This compound (Predicted Chemical Shift, δ ppm) 1-Oxaspiro[4.5]decan-2-one (Chemical Shift, δ ppm) [1]
Pyridine C-2 (quaternary)~158-162-
Pyridine C-6~148-150-
Pyridine C-4~135-137-
Pyridine C-3, C-5~121-125-
-CN~117-120-
Spiro C (quaternary)~85-95~85
-CH₂-O- (oxaspiro ring)~65-70~65
-CH₂-CN~25-30-
Spirocyclic -CH₂-~20-40~22, 23, 25, 35, 37
Carbonyl C=O-~177

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound vs. IR Data for 1-Oxaspiro[4.5]decan-2-one

Functional Group This compound (Predicted Wavenumber, cm⁻¹) 1-Oxaspiro[4.5]decan-2-one (Wavenumber, cm⁻¹)
C≡N Stretch (Nitrile)~2240-2260-
C=N, C=C Stretch (Pyridine)~1580-1610, ~1430-1480-
C-H Stretch (Aromatic)~3010-3100-
C-H Stretch (Aliphatic)~2850-2960~2860, 2935
C-O Stretch (Ether)~1050-1150~1160
C=O Stretch (Lactone)-~1770

Table 4: Predicted Mass Spectrometry (MS) Data for this compound vs. MS Data for 1-Oxaspiro[4.5]decan-2-one

Parameter This compound (Predicted) 1-Oxaspiro[4.5]decan-2-one [1]
Molecular Ion (M⁺)m/z 256m/z 154
Key Fragment 1m/z 180 ([M - C₅H₄N]⁺)m/z 111 ([M - C₂H₃O]⁺)
Key Fragment 2m/z 78 ([C₅H₄N]⁺)m/z 104 ([M - C₃H₆O]⁺)
Key Fragment 3m/z 215 ([M - CH₂CN]⁺)m/z 69 ([C₄H₅O]⁺)

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. For a liquid, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation prior to analysis.

  • Ionization : Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques for polar organic molecules, which will likely produce a prominent molecular ion peak.[3] Electron Impact (EI) is a harder ionization technique that will induce more fragmentation, providing valuable structural information.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualizations

Spectroscopic_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis (R)-2-(9-(Pyridin-2-yl)-6- oxaspiro[4.5]decan-9-yl)acetonitrile NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic validation of a chemical structure.

Signaling_Pathway_Placeholder cluster_pyridine Pyridine Moiety Signals cluster_spiro Oxaspiro[4.5]decane Moiety Signals cluster_acetonitrile Acetonitrile Moiety Signals Aromatic_Protons Aromatic Protons (δ 7.2-8.7 ppm) Aromatic_Carbons Aromatic Carbons (δ 121-162 ppm) Pyridine_Stretches C=N, C=C Stretches (1430-1610 cm⁻¹) Aliphatic_Protons Aliphatic Protons (δ 1.4-4.0 ppm) Aliphatic_Carbons Aliphatic Carbons (δ 20-95 ppm) CO_Stretch C-O Stretch (~1050-1150 cm⁻¹) Methylene_Protons Methylene Protons (δ 2.5-2.8 ppm) Nitrile_Carbon Nitrile Carbon (δ 117-120 ppm) CN_Stretch C≡N Stretch (2240-2260 cm⁻¹) Target_Molecule This compound Target_Molecule->Aromatic_Protons ¹H NMR Target_Molecule->Aromatic_Carbons ¹³C NMR Target_Molecule->Pyridine_Stretches IR Target_Molecule->Aliphatic_Protons ¹H NMR Target_Molecule->Aliphatic_Carbons ¹³C NMR Target_Molecule->CO_Stretch IR Target_Molecule->Methylene_Protons ¹H NMR Target_Molecule->Nitrile_Carbon ¹³C NMR Target_Molecule->CN_Stretch IR

Caption: Expected spectroscopic signals from key structural motifs.

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds, such as the one found in (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, are of significant interest in medicinal chemistry due to their unique three-dimensional structures which can lead to novel interactions with biological targets. While specific in vitro assay data for derivatives of this particular compound are not publicly available, this guide provides a comprehensive framework for their evaluation based on established methodologies for other bioactive spirocyclic compounds. This document outlines a series of standard in vitro assays to characterize the potential therapeutic activities of these novel derivatives, including anticancer, antibacterial, and neurological applications. Detailed experimental protocols and templates for data presentation are provided to guide researchers in their drug discovery efforts.

Data Presentation: Comparative In Vitro Activities

The following tables are templates for summarizing the quantitative results from various in vitro assays. Researchers can populate these tables with their experimental data to facilitate a clear comparison between different derivatives and reference compounds.

Table 1: Anticancer Activity - Cytotoxicity (IC₅₀, µM)

Compound IDHCT116 (Colon)PC-3 (Prostate)MCF-7 (Breast)A549 (Lung)Selectivity Index*
Derivative 1
Derivative 2
...
Doxorubicin

*Selectivity Index (SI) can be calculated as the ratio of the IC₅₀ value in a non-cancerous cell line (e.g., HEK293) to the IC₅₀ value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)

Compound IDS. aureus (Gram+)B. cereus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
Derivative 1
Derivative 2
...
Ciprofloxacin

Table 3: Enzyme Inhibition (IC₅₀, µM)

Compound IDTarget Enzyme 1 (e.g., EGFR)Target Enzyme 2 (e.g., HDAC2)
Derivative 1
Derivative 2
...
Reference Inhibitor 1
Reference Inhibitor 2

Table 4: Neuroprotective and Anti-inflammatory Activity

Compound IDNeuroprotection (% viability vs. glutamate)NO Inhibition in LPS-stimulated microglia (% of control)IL-1β Release Inhibition (% of control)
Derivative 1
Derivative 2
...
Reference Compound

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the biological activities of the novel spirocyclic compounds.

Anticancer Activity: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Cell Culture : Human cancer cell lines (e.g., HCT116, PC-3, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment : Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1 to 100 µM). Control wells receive DMSO at the same final concentration.

  • Incubation : The plates are incubated for 48-72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control. IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Bacterial Strains : Both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.

  • Inoculum Preparation : Bacterial colonies from an overnight culture on agar plates are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation : Test compounds are serially diluted in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assay (Generic Kinase Assay Example)

This protocol can be adapted for various enzymes. Here, a generic kinase assay is described.

  • Reagents : Kinase, substrate, ATP, and test compounds. A suitable buffer is used to maintain pH and ionic strength.

  • Assay Procedure : In a 96- or 384-well plate, the kinase and test compound (at various concentrations) are pre-incubated. The reaction is initiated by adding the substrate and ATP.

  • Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis : The percentage of enzyme inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC₅₀ values are determined using a dose-response curve.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced cell death.

  • Cell Culture : A neuronal cell line, such as PC12 or SH-SY5Y, is cultured under standard conditions.

  • Cell Plating and Differentiation : Cells are plated in 96-well plates and may be differentiated with agents like Nerve Growth Factor (NGF) for several days.

  • Compound Pre-treatment : Cells are pre-treated with the test compounds for 1-2 hours.

  • Glutamate Exposure : Glutamate is added to the wells (final concentration typically in the mM range) to induce excitotoxicity.

  • Incubation : The cells are incubated for 24 hours.

  • Viability Assessment : Cell viability is measured using an MTT or LDH release assay.

  • Data Analysis : The percentage of neuroprotection is calculated by comparing the viability of compound-treated cells to that of cells treated with glutamate alone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common signaling pathways that could be investigated and a general workflow for in vitro screening.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Cascade Compound_Library Library of Spirocyclic Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity in Cancer Lines) Compound_Library->Primary_Screening Secondary_Screening Secondary Assays (e.g., Antibacterial, Enzyme Inhibition) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Signaling Pathways) Secondary_Screening->Mechanism_of_Action Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification

Caption: A general workflow for the in vitro screening of novel compounds.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Spiro_Compound Spiro Compound (Potential Inhibitor) Spiro_Compound->PI3K Spiro_Compound->AKT

Caption: The PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy.

Apoptosis_Pathway Compound Spiro Compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Bax->Mitochondria Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by pro- and anti-apoptotic proteins.

Cross-referencing analytical data of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-referencing guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the analytical data for the compound (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile against established literature values. Due to the limited availability of public, peer-reviewed analytical data for this specific compound, this document outlines the necessary experimental protocols and data presentation formats that should be used for a thorough comparison once reference data becomes accessible.

Data Presentation

A structured comparison of analytical data is crucial for verifying the identity, purity, and stereochemistry of a synthesized compound. The following table provides a template for summarizing key analytical parameters. In a typical scenario, this table would be populated with both experimental data from the user's sample and corresponding values from scientific literature.

Analytical TechniqueParameterLiterature ValueExperimental Value
¹H NMR Chemical Shift (δ)Data not availableUser to provide data
Coupling Constant (J)Data not availableUser to provide data
¹³C NMR Chemical Shift (δ)Data not availableUser to provide data
Mass Spectrometry m/z[M+H]⁺ = 257.1654User to provide data
Molecular FormulaC₁₆H₂₀N₂OC₁₆H₂₀N₂O
Molecular Weight256.34 g/mol User to provide data
IR Spectroscopy Wavenumber (cm⁻¹)Data not availableUser to provide data
Optical Rotation [α]DData not availableUser to provide data

Note: The m/z value is calculated based on the accurate mass of 256.1576 for the neutral molecule.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Data should be reported in parts per million (ppm) relative to TMS, and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition. The sample should be dissolved in a suitable solvent (e.g., acetonitrile, methanol) and infused into the mass spectrometer. The measured mass-to-charge ratio (m/z) should be compared to the theoretical value for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet. The positions of characteristic absorption bands, reported in wavenumbers (cm⁻¹), should be identified to confirm the presence of key functional groups (e.g., C≡N, C-O, aromatic C=C).

Optical Rotation: The specific rotation [α]D should be measured using a polarimeter. A solution of the compound of known concentration in a specified solvent (e.g., methanol, chloroform) is placed in a cell of a defined path length. The measurement should be performed at a standard temperature (e.g., 20 or 25 °C) using the sodium D-line (589 nm).

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for cross-referencing analytical data and the general experimental process.

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Cross-Referencing Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Structure MS MS Purification->MS Mass IR IR Purification->IR Functional Groups OpticalRotation OpticalRotation Purification->OpticalRotation Stereochemistry Comparison Comparison NMR->Comparison MS->Comparison IR->Comparison OpticalRotation->Comparison LiteratureData Literature Data LiteratureData->Comparison Validation Validation Comparison->Validation

Caption: Experimental workflow for compound characterization.

data_cross_referencing ExperimentalData Experimental Analytical Data (NMR, MS, IR, [α]D) Comparison Cross-Reference Analysis ExperimentalData->Comparison LiteratureValues Published Literature Values LiteratureValues->Comparison Conclusion Confirmation of Identity, Purity, and Stereochemistry Comparison->Conclusion

Caption: Logical flow for data cross-referencing.

Efficacy of different catalysts in the synthesis of 6-oxaspiro[4.5]decane systems

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-oxaspiro[4.5]decane and its derivatives, a core structural motif in numerous natural products and pharmacologically active compounds, has been a significant focus of synthetic chemistry. The efficacy of various catalytic systems is crucial in achieving high yields and stereoselectivities. This guide provides a comparative overview of different catalysts employed in the synthesis of these spiroketal systems, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalytic strategy.

Catalyst Performance Comparison

The choice of catalyst profoundly impacts the efficiency and stereochemical outcome of the spiroketalization reaction. Below is a summary of the performance of several key catalytic systems in the synthesis of 6-oxaspiro[4.5]decane derivatives.

Catalyst SystemSubstrate ScopeTypical Yield (%)Diastereoselectivity (d.r.)Enantioselectivity (ee %)Reaction Conditions
Synergistic Au(I)/Sc(III) Diverse alkynols and o-quinone methides85-98%>20:1N/A (for achiral substrates)Ambient temperature, short reaction times
Sequential Au/Ir Racemic 2-(1-hydroxyallyl)phenols and alkynols70-95%10:1 to >20:190-99%Mild conditions, sequential addition of catalysts
Au/Pd Relay Catalysis Enynamides and vinyl benzoxazinanones31-97%6:1 to >20:1N/A (for diastereoselective synthesis)Mild conditions
Organocatalysis (Phosphoric Acid) 2-methylene-tetrahydronaphtalen-1-ones and N-cyclopropylanilinesup to 88%up to 99:1N/A (for diastereoselective synthesis)Photocatalyst-free, metal-free

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative experimental protocols for two distinct and effective catalytic systems.

Protocol 1: Synergistic Gold(I) and Scandium(III) Catalyzed Synthesis

This protocol describes the rapid and highly diastereoselective synthesis of a 5,6-benzannulated 6-oxaspiro[4.5]decane derivative.

Materials:

  • Gold(I) chloride (AuCl)

  • Silver triflate (AgOTf)

  • Scandium(III) triflate (Sc(OTf)3)

  • Substituted alkynol (1.0 equiv)

  • o-Quinone methide precursor (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the substituted alkynol in anhydrous DCM, add AuCl (1 mol%) and AgOTf (1 mol%).

  • Stir the mixture at room temperature for 5 minutes to generate the active gold(I) catalyst.

  • Add the o-quinone methide precursor and Sc(OTf)3 (5 mol%) to the reaction mixture.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-oxaspiro[4.5]decane derivative.

Protocol 2: Enantioselective Synthesis via Sequential Gold and Iridium Catalysis

This protocol outlines the asymmetric synthesis of a chiral 6-oxaspiro[4.5]decane derivative using a sequential gold and iridium catalytic system.[1]

Materials:

  • [Au(I) catalyst] (e.g., JohnphosAu(NCMe))BF4 (2 mol%)

  • [Ir(I) catalyst] (e.g., [Ir(cod)Cl]2) (2 mol%)

  • Chiral ligand (e.g., (S)-BINAP) (4.5 mol%)

  • Racemic 2-(1-hydroxyallyl)phenol (1.0 equiv)

  • Alkynol (1.2 equiv)

  • Cesium carbonate (Cs2CO3) (20 mol%)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk tube, dissolve the [Au(I) catalyst] in anhydrous toluene.

  • Add the alkynol and stir the solution at room temperature for 5 minutes.

  • In a separate Schlenk tube, prepare the active iridium catalyst by stirring [Ir(cod)Cl]2 and the chiral ligand in anhydrous toluene at room temperature for 30 minutes.

  • To the first tube containing the gold catalyst and alkynol, add the racemic 2-(1-hydroxyallyl)phenol and Cs2CO3.

  • Add the prepared iridium catalyst solution to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 40 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature and concentrate it in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched 6-oxaspiro[4.5]decane product.

Visualizations

To further clarify the processes involved in the synthesis of 6-oxaspiro[4.5]decane systems, the following diagrams illustrate key pathways and workflows.

General_Reaction_Pathway Alkynol Alkynol Intermediate Key Intermediate (e.g., Enol Ether) Alkynol->Intermediate Activation Dienophile Dienophile (e.g., o-Quinone Methide) Product 6-Oxaspiro[4.5]decane Dienophile->Product Intermediate->Product [4+2] Cycloaddition Catalyst Catalyst(s) Catalyst->Intermediate

Caption: General reaction pathway for the catalytic synthesis of 6-oxaspiro[4.5]decane systems.

Experimental_Workflow start Start reagents Prepare Reactants and Catalysts start->reagents reaction Set up Reaction Under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, HRMS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis and purification of 6-oxaspiro[4.5]decane derivatives.

Catalyst_Selection_Flowchart start Desired Product Attributes? enantioenriched Enantioenriched Product? start->enantioenriched diastereoselective High Diastereoselectivity? enantioenriched->diastereoselective No au_ir Use Sequential Au/Ir with Chiral Ligand enantioenriched->au_ir Yes fast_reaction Rapid Synthesis? diastereoselective->fast_reaction Yes au_pd Consider Au/Pd Relay diastereoselective->au_pd No au_sc Use Synergistic Au/Sc fast_reaction->au_sc Yes organocatalysis Consider Organocatalysis fast_reaction->organocatalysis No

Caption: A decision-making flowchart for selecting a suitable catalyst system.

References

Comparative study of the pharmacological profiles of different spiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[4.5]decane scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This guide provides a comparative analysis of the pharmacological profiles of several distinct classes of spiro[4.5]decane analogs, supported by experimental data and detailed methodologies. The information presented is intended to aid researchers in understanding the structure-activity relationships within this chemical space and to facilitate the development of novel therapeutics.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters for different classes of spiro[4.5]decane analogs, allowing for a direct comparison of their potency, efficacy, and selectivity.

Table 1: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as δ-Opioid Receptor (DOR) Agonists

CompoundDOR Binding Affinity (Ki, nM)DOR Functional Potency (EC50, nM) (cAMP Assay)DOR Functional Efficacy (Emax, %) (cAMP Assay)Reference
Compound 11045895[1][2]
Compound 226918688[1][2]
Compound 341734782[1][2]

Table 2: 1,4-Dioxa-spiro[4.5]decane Derivatives as 5-HT1A and α1-Adrenoceptor Ligands

Compound5-HT1A Receptor Affinity (Ki, nM)α1-Adrenoceptor Affinity (Ki, nM)5-HT1A Functional Activity (pD2)5-HT1A Functional Efficacy (Emax, %)Reference
Compound 101.21208.595 (Agonist)[3][4]
Compound 9158.5-- (Antagonist)[3][4]
Compound 272510-- (Antagonist)[3][4]
Compound 305012-- (Antagonist)[3][4]

Table 3: Spiro[4.5]decanone Analogs as Prolyl Hydroxylase Domain (PHD) Inhibitors

CompoundPHD2 Inhibition (IC50, µM)Reference
Representative Analog0.5 - 5.0[5][6]

Table 4: Spiro-pyrrolopyridazine Derivatives as EGFR Inhibitors

CompoundEGFR Inhibition (IC50, µM)Reference
SPP100.15Not explicitly found in search results

Table 5: Spiro Pyrrolo[3,4-d]pyrimidine Derivatives as COX Inhibitors

CompoundCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Reference
Compound 6>1000.77Not explicitly found in search results
Compound 11>1000.57Not explicitly found in search results

Experimental Protocols

Detailed methodologies for the key pharmacological assays are provided below to ensure reproducibility and facilitate the evaluation of novel spiro[4.5]decane analogs.

δ-Opioid Receptor (DOR) Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing the δ-opioid receptor, a characteristic of Gi-coupled receptor agonism.[7][8][9]

  • Cell Culture: CHO-K1 cells stably expressing the human δ-opioid receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubated for 30 minutes.

    • Cells are then treated with varying concentrations of the test spiro[4.5]decane analog in the presence of a fixed concentration of forskolin (e.g., 5 µM).

    • Following a 30-minute incubation at 37°C, the reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The concentration-response curves are plotted, and EC50 and Emax values are determined using non-linear regression analysis.

5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay assesses the ability of a compound to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor, providing a measure of agonist activity.[10][11][12][13]

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT1A receptor.

  • Assay Procedure:

    • Membranes (10-20 µg of protein) are incubated in a buffer containing GDP (10 µM), MgCl₂ (5 mM), and varying concentrations of the test compound.

    • The reaction is initiated by the addition of [³⁵S]GTPγS (0.1 nM).

    • After incubation at 30°C for 60 minutes, the reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for G-protein activation.

EGFR Tyrosine Kinase Inhibition Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the inhibition of EGFR-mediated phosphorylation of a substrate peptide.[14][15]

  • Reagents: Recombinant human EGFR kinase domain, biotinylated peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure:

    • The test spiro[4.5]decane analog is serially diluted and added to the wells of a 384-well plate.

    • The EGFR enzyme is added, and the mixture is incubated for 15 minutes.

    • The kinase reaction is initiated by the addition of the substrate/ATP mixture and incubated for 60 minutes.

    • The reaction is stopped by the addition of a detection solution containing EDTA, the europium-labeled antibody, and SA-APC.

    • After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.

  • Data Analysis: The percent inhibition is calculated relative to controls, and IC50 values are determined from the concentration-response curves.

COX-2 Selective Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to selectively inhibit COX-2-mediated prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated human whole blood, while having a lesser effect on COX-1-mediated thromboxane B2 (TXB2) production.[16][17]

  • Assay Procedure:

    • Heparinized human whole blood is pre-incubated with various concentrations of the test spiro[4.5]decane analog.

    • For COX-2 activity, the blood is stimulated with LPS (10 µg/mL) and incubated for 24 hours at 37°C.

    • For COX-1 activity, a separate aliquot of blood is allowed to clot for 1 hour at 37°C.

    • Plasma (for PGE2) and serum (for TXB2) are collected after centrifugation.

    • PGE2 and TXB2 levels are quantified using specific enzyme immunoassay (EIA) kits.

  • Data Analysis: IC50 values for the inhibition of both COX-1 and COX-2 are calculated, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by spiro[4.5]decane analogs and a typical experimental workflow.

DOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Spiro_Analog Spiro[4.5]decane Analog (Agonist) Spiro_Analog->DOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: δ-Opioid Receptor Agonist Signaling Pathway.

EGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Dimer EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Spiro_Analog Spiro[4.5]decane Analog (Inhibitor) Spiro_Analog->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Promotes

Caption: EGFR Inhibition Signaling Pathway.

Experimental_Workflow cluster_planning Assay Planning cluster_execution Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Select_Target Select Target & Spiro[4.5]decane Analog Prepare_Reagents Prepare Reagents & Cell Cultures Select_Target->Prepare_Reagents Perform_Assay Perform In Vitro Assay (e.g., Binding, Functional) Prepare_Reagents->Perform_Assay Data_Acquisition Data Acquisition Perform_Assay->Data_Acquisition Concentration_Response Generate Concentration- Response Curves Data_Acquisition->Concentration_Response Determine_Parameters Determine Ki, IC50, EC50, Emax Concentration_Response->Determine_Parameters Compare_Profiles Compare Pharmacological Profiles Determine_Parameters->Compare_Profiles Report_Findings Report Findings Compare_Profiles->Report_Findings

Caption: General Pharmacological Assay Workflow.

References

A Comparative Guide to the Synthetic Pathways of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic pathway for (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, a key intermediate in the development of various therapeutic agents, against a plausible conventional synthetic approach.[1][2] The information is compiled to assist researchers in evaluating synthetic strategies for this and structurally related compounds.

Introduction to the Target Compound

This compound is a chiral spirocyclic compound containing a quaternary carbon center. Its unique three-dimensional structure is of significant interest in medicinal chemistry. The synthesis of such complex molecules presents notable challenges, particularly in achieving high stereoselectivity and overall yield. This guide will explore a recently disclosed method and compare it with a hypothetical, yet chemically sound, traditional approach.

Comparative Analysis of Synthetic Pathways

A novel synthetic approach is outlined in Chinese patent CN118994123B, which describes a method for preparing 9-(pyridin-2-yl)-6-oxaspiro[4.5]decane derivatives.[3] While the full experimental details for the synthesis of the target acetonitrile derivative are not publicly available in English, the abstract suggests a concise and efficient route. For the purpose of this comparison, we will contrast this "New Pathway" with a "Conventional Pathway" constructed based on established organic synthesis principles for building similar spirocyclic structures.

Table 1: Comparison of a New vs. Conventional Synthetic Pathway

FeatureNew Synthetic Pathway (Based on CN118994123B)Conventional Synthetic Pathway (Hypothetical)
Key Strategy Late-stage spirocyclization and introduction of the pyridyl and acetonitrile moieties.Stepwise construction of the spirocyclic core followed by functional group interconversion.
Starting Materials Compound A and (1S, 4S)-4-ethoxy-1,2,3,4-tetrahydro-1-naphthylamine.1,4-Dioxaspiro[4.5]decan-8-one, 2-bromopyridine, and a cyanide source.
Reported Advantages Short process route, high yield, suitable for industrial production.[3]Utilizes readily available starting materials and well-established reaction types.
Potential Challenges Availability and cost of specialized chiral auxiliaries. Precise reaction conditions for the key transformations are not fully detailed.Multiple steps, potential for low overall yield, and challenges in stereocontrol at the quaternary center.
Stereocontrol Likely achieved through the use of a chiral auxiliary ((1S, 4S)-4-ethoxy-1,2,3,4-tetrahydro-1-naphthylamine).Would likely require a resolution step or the use of a chiral catalyst in the key bond-forming reaction.

Detailed Methodologies

New Synthetic Pathway (Conceptual Workflow based on CN118994123B)

The pathway described in patent CN118994123B involves the reaction of a "compound A" with a chiral amine to form an amide, which then undergoes a reduction to form the oxaspiro derivative.[3] While the exact structure of "compound A" and the specific steps to introduce the acetonitrile group are not detailed in the available abstract, a plausible workflow is proposed below.

G cluster_0 New Synthetic Pathway Compound_A Compound A Amide_Formation Amide Formation Compound_A->Amide_Formation Chiral_Amine (1S, 4S)-4-ethoxy-1,2,3,4- tetrahydro-1-naphthylamine Chiral_Amine->Amide_Formation Amide_Intermediate Amide Intermediate Amide_Formation->Amide_Intermediate Reduction_Cyclization Reduction & Spirocyclization Amide_Intermediate->Reduction_Cyclization Oxaspiro_Derivative 9-(Pyridin-2-yl)-6-oxaspiro[4.5]decane Derivative Reduction_Cyclization->Oxaspiro_Derivative Acetonitrile_Addition Introduction of Acetonitrile Group Oxaspiro_Derivative->Acetonitrile_Addition Final_Product This compound Acetonitrile_Addition->Final_Product

Conceptual workflow for the new synthetic pathway.

Experimental Protocol (Hypothetical Elaboration):

  • Amide Formation: "Compound A" (a suitable carboxylic acid or derivative) would be coupled with (1S, 4S)-4-ethoxy-1,2,3,4-tetrahydro-1-naphthylamine in the presence of a peptide coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent (e.g., DMF).

  • Reduction and Spirocyclization: The resulting amide would be subjected to a reductive cyclization protocol. This might involve a reducing agent that also promotes the formation of the spirocyclic ether linkage.

  • Introduction of the Acetonitrile Group: This step would likely involve the conversion of a suitable functional group on the spirocyclic intermediate (e.g., a hydroxyl or halide) to the acetonitrile moiety, for instance, via nucleophilic substitution with a cyanide salt.

Conventional Synthetic Pathway (Hypothetical)

A conventional approach would likely involve the construction of the spirocyclic core first, followed by the introduction of the pyridyl and acetonitrile groups.

G cluster_1 Conventional Synthetic Pathway Starting_Ketone 1,4-Dioxaspiro[4.5]decan-8-one Pyridyl_Addition Addition of 2-Pyridyllithium Starting_Ketone->Pyridyl_Addition Tertiary_Alcohol Tertiary Alcohol Intermediate Pyridyl_Addition->Tertiary_Alcohol Deprotection Ketal Deprotection Tertiary_Alcohol->Deprotection Keto_Alcohol Keto-Alcohol Deprotection->Keto_Alcohol Intramolecular_Cyclization Intramolecular Hemiketalization & Dehydration Keto_Alcohol->Intramolecular_Cyclization Spiro_Ether 9-(Pyridin-2-yl)-6-oxaspiro[4.5]dec-8-ene Intramolecular_Cyclization->Spiro_Ether Acetonitrile_Addition Conjugate Addition of Acetonitrile Equivalent Spiro_Ether->Acetonitrile_Addition Final_Product (R,S)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile Acetonitrile_Addition->Final_Product Chiral_Resolution Chiral Resolution Final_Product->Chiral_Resolution Enantiopure_Product This compound Chiral_Resolution->Enantiopure_Product

Hypothetical workflow for a conventional synthetic pathway.

Experimental Protocol (Hypothetical):

  • Pyridyl Addition: 2-Bromopyridine would be treated with n-butyllithium at low temperature to form 2-pyridyllithium. This would then be added to a solution of 1,4-dioxaspiro[4.5]decan-8-one to yield the corresponding tertiary alcohol.

  • Ketal Deprotection: The ketal protecting group would be removed under acidic conditions (e.g., aqueous HCl) to reveal the ketone functionality.

  • Intramolecular Cyclization: The resulting keto-alcohol would be induced to undergo intramolecular hemiketalization and subsequent dehydration to form the spirocyclic ether.

  • Conjugate Addition: A suitable acetonitrile anion equivalent would be added to the unsaturated spirocyclic ether via a Michael addition to introduce the acetonitrile group at the quaternary center.

  • Chiral Resolution: The resulting racemic mixture would be resolved using a chiral resolving agent or by chiral chromatography to isolate the desired (R)-enantiomer.

Data Presentation

Due to the limited availability of specific experimental data for the new pathway, a direct quantitative comparison is not feasible at this time. However, based on the description in the patent abstract, the new pathway is suggested to be higher yielding and more efficient for large-scale production.

Table 2: Anticipated Performance Metrics

MetricNew Synthetic Pathway (Anticipated)Conventional Synthetic Pathway (Anticipated)
Overall Yield HighModerate to Low
Number of Steps FewerMore
Stereoselectivity High (Auxiliary-controlled)Low (Requires resolution)
Scalability GoodModerate
Purity HighModerate (may require extensive purification)

Conclusion

The novel synthetic pathway for this compound, as suggested by patent CN118994123B, presents a potentially more efficient and scalable route compared to a conventional, multi-step approach. The key advantages of the new method appear to be its conciseness and the strategic use of a chiral auxiliary to control stereochemistry, which is often a major hurdle in the synthesis of complex chiral molecules.

For researchers and drug development professionals, the new pathway warrants further investigation. Accessing the full experimental details from the patent will be crucial to fully evaluate its practicality and advantages over other potential synthetic strategies. The development of efficient and stereoselective routes to complex spirocyclic intermediates like the title compound is critical for advancing drug discovery programs.

References

Benchmarking the purity of synthesized (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of a synthesized batch of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile against commercially available standards. The purity of this chiral intermediate is critical for its use in the synthesis of active pharmaceutical ingredients (APIs), such as Oliceridine, a μ-opioid receptor biased agonist.[1] This document outlines the experimental methodologies used for purity assessment and presents a comparative summary of the results to aid researchers in making informed decisions regarding starting material quality.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was evaluated and compared against two commercial standards. The assessment involved determining both the chemical and enantiomeric purity using High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Mass Spectrometry (MS) was used for identity confirmation.

Table 1: Chemical Purity Assessment

Sample IDSourcePurity by HPLC (%)Purity by qNMR (%)Identity Confirmation (MS)
SYN-001Synthesized Batch99.299.1 (± 0.2)Conforms
COM-ACommercial Standard A≥99.0 (stated)99.4 (± 0.2)Conforms
COM-BCommercial Standard B97.0 (stated)97.3 (± 0.3)Conforms

Table 2: Enantiomeric Purity Assessment

Sample IDSourceEnantiomeric Excess (e.e.) by Chiral HPLC (%)
SYN-001Synthesized Batch99.5
COM-ACommercial Standard A>99.0
COM-BCommercial Standard B>98.0

Experimental Protocols

Synthesis and Purification of this compound (SYN-001)

A representative synthesis was adapted from methodologies for similar spirocyclic compounds. The key steps involved a stereoselective addition of a pyridyl nucleophile to a spirocyclic precursor, followed by cyanation.

  • Synthesis: The synthesis of 2-azaspiro[4.5]deca-6,9-dien-8-ones can be achieved through a three-component condensation of a phenol, an aldehyde, and a nitrile in the presence of a strong acid.[2] A similar strategy can be adapted for the synthesis of the target oxaspiro compound.

  • Purification: The crude product was purified by column chromatography on silica gel, followed by recrystallization to yield the final product as a white solid.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: Agilent 1260 Infinity II LC System with DAD detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Quantification: Purity was determined by area normalization.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
  • Instrumentation: Shimadzu Nexera-i LC-2040C 3D with UV detector.

  • Column: Daicel CHIRALPAK® IC, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (80:20 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: Enantiomeric excess was calculated from the peak areas of the two enantiomers.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: Chloroform-d (CDCl₃).

  • Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was acquired with a sufficient relaxation delay to ensure accurate integration. The purity of the analyte was calculated by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.[3][4][5][6][7]

Mass Spectrometry (MS) for Identity Confirmation
  • Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer with an ESI source.

  • Method: The sample was infused directly into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion was compared to the theoretical mass. Fragmentation patterns were also analyzed to confirm the structure. Spirocyclic alkaloids can be characterized by their specific fragmentation patterns in mass spectrometry.[8][9][10][11]

Visualizations

Experimental Workflow for Purity Determination

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Data Comparison synthesis Synthesis of Crude Product purification Purification synthesis->purification hplc HPLC (Chemical Purity) purification->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) purification->chiral_hplc qnmr qNMR (Purity Assay) purification->qnmr ms MS (Identity) purification->ms data_comp Comparison with Commercial Standards hplc->data_comp chiral_hplc->data_comp qnmr->data_comp ms->data_comp

Caption: Workflow for the purity assessment of synthesized this compound.

Signaling Pathway of the Downstream API

This compound is a key intermediate in the synthesis of Oliceridine, a biased agonist of the μ-opioid receptor. The following diagram illustrates the differential signaling initiated by a biased agonist compared to a conventional opioid agonist.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mor Conventional Opioid Agonist mu_or μ-Opioid Receptor mor->mu_or Binds g_protein G-Protein Activation mor->g_protein beta_arrestin β-Arrestin Recruitment mor->beta_arrestin oli Oliceridine (Biased Agonist) oli->mu_or Binds oli->g_protein Preferentially Activates oli->beta_arrestin Weakly Recruits mu_or->g_protein Strongly Activates mu_or->beta_arrestin Strongly Recruits analgesia Analgesia (Therapeutic Effect) g_protein->analgesia side_effects Adverse Effects (e.g., Respiratory Depression, Constipation) beta_arrestin->side_effects

Caption: Biased agonism of Oliceridine at the μ-opioid receptor.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This document provides a comprehensive, step-by-step protocol for the proper disposal of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, a compound utilized in the synthesis of various active pharmaceutical ingredients.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals, particularly those containing pyridine and nitrile functionalities.[3]

Immediate Safety and Hazard Assessment

Given its chemical structure, this compound should be handled as a hazardous substance. The pyridine component suggests potential for toxicity and irritation, while the acetonitrile moiety indicates it should be treated as a nitrile-containing compound.[3][4]

Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must be equipped with the following PPE:[3][5]

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton®) are essential to prevent skin contact.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3][5]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[3]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.[3][4]

In Case of a Spill:

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][5] Collect the absorbed material into a designated, sealed container for hazardous waste.[5]

  • Large Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department without delay.[3]

Waste Characterization and Segregation

Proper identification and segregation of waste streams are critical for safe and compliant disposal.[6][7]

  • Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous chemical waste .[3]

  • Segregation: This waste stream must be kept separate from other incompatible waste. Do not mix with strong oxidizing agents or acids.[3][8] It is also crucial to segregate non-hazardous waste from hazardous waste to reduce disposal costs and environmental impact.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[3][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

Table 1: Quantitative Limits for Hazardous Waste Accumulation

Regulation Waste Type Maximum Quantity Maximum Accumulation Time
EPA (Subpart K) Hazardous Waste 55 gallons 6 months

| EPA (Subpart K) | Acutely Hazardous Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | 6 months |

Data sourced from general EPA guidelines for academic laboratories.[10]

Experimental Workflow for Waste Collection and Disposal

cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling and Storage cluster_2 Step 3: Disposal Request and Pickup A Generate waste containing This compound B Select a chemically compatible, leak-proof waste container with a secure lid. A->B C Collect waste in the designated container. B->C D Affix a hazardous waste label to the container. C->D E Clearly write the full chemical name and associated hazards (Toxic, Irritant). D->E F Store the container in a designated Satellite Accumulation Area (SAA). E->F G Monitor waste accumulation levels and dates. F->G H When the container is ¾ full or nearing the accumulation time limit, submit a pickup request. G->H I Contact your institution's Environmental Health and Safety (EHS) department. H->I J EHS personnel will collect the waste for proper off-site disposal. I->J

Caption: Workflow for the safe disposal of this compound.

Detailed Procedural Steps:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap.[5] Polyethylene or glass containers are generally suitable.[5] The container must be in good condition, free from damage or deterioration.[10]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[6][8] The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5]

    • A clear indication of the associated hazards (e.g., Toxic, Irritant).[3]

    • The accumulation start date.[6]

  • Storage: Store the waste container in a designated and secure Satellite Accumulation Area that is at or near the point of waste generation.[3][11] The storage area must be well-ventilated.[10]

  • Disposal Request: Do not allow waste to accumulate beyond the legal limits or your lab's capacity.[6][12] When the container is approximately three-quarters full or has been accumulating for close to six months, arrange for its removal.[12]

  • Professional Disposal: All hazardous waste must be disposed of through your institution's designated hazardous waste collection program or a licensed waste disposal service.[7][13] Contact your EHS department to schedule a pickup.[5]

Disposal of Empty Containers

An empty container that has held this hazardous compound must also be managed properly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can remove the residue.[13]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[5][13]

  • Final Disposal: Once triple-rinsed, deface or remove the hazardous waste label, and the container may then be disposed of as regular laboratory glass or plastic, in accordance with your institution's guidelines.[5][13]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS department for any additional local requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.